(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3Z,6Z,9Z)-17-bromoheptadeca-3,6,9-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOGOHIQANKSLF-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene properties
An In-depth Technical Guide on (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a long-chain brominated triene that serves as a key synthetic intermediate, primarily in the preparation of isotopically labeled α-linolenic acid. Its structure, featuring a terminal bromine atom and three cis-configured double bonds, makes it a valuable building block in organic synthesis for introducing a C17 polyunsaturated chain. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the generation of molecular probes for biochemical and medical research. While direct biological activities of the title compound are not extensively documented, its utility in creating tools to study lipid metabolism and signaling pathways is of significant interest to the scientific community.
Core Properties
This compound is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉Br | [1][2] |
| Molecular Weight | 313.32 g/mol | [1][2] |
| CAS Number | 156559-07-8 | [1][2] |
| Physical Description | Colorless Oil | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Storage Conditions | 2-8°C, Protected from air and light |
Synthesis and Application
The primary application of this compound is as a precursor in the total synthesis of isotopically labeled fatty acids, such as [1-¹³C]-α-linolenic acid. These labeled compounds are indispensable tools for studying fatty acid metabolism, uptake, and the kinetics of enzymatic reactions in biological systems.
General Synthetic Approach for Labeled α-Linolenic Acid
The synthesis of isotopically labeled α-linolenic acid typically involves a coupling reaction between this compound and a labeled one-carbon synthon, followed by functional group manipulation. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for producing [1-¹³C]-α-linolenic acid.
Experimental Protocols
The subsequent coupling reaction to introduce the isotopic label is a critical step. For instance, the preparation of [1-¹³C]-labeled fatty acids can be achieved via the reaction of the Grignard reagent derived from the bromo-precursor with ¹³CO₂, or through the reaction with a labeled cyanide followed by hydrolysis.
Biological Relevance and Signaling Pathways
There is currently no direct evidence to suggest that this compound possesses significant biological activity itself. Its primary relevance to biological and pharmaceutical research lies in its role as a synthetic precursor. The isotopically labeled α-linolenic acid synthesized from this compound is a valuable tracer for studying a variety of biological processes.
α-Linolenic acid is an essential omega-3 fatty acid and a precursor to longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These molecules are integral components of cell membranes and are precursors to signaling molecules such as eicosanoids and docosanoids, which are involved in inflammation, cardiovascular function, and neural health.
The use of labeled α-linolenic acid allows researchers to trace its metabolic fate and understand the regulation of these critical pathways.
Caption: Simplified metabolic pathway of α-linolenic acid.
Conclusion
This compound is a specialized chemical intermediate with significant utility in the field of lipid research. While it does not appear to have direct biological functions, its role in the synthesis of isotopically labeled essential fatty acids provides researchers with powerful tools to investigate complex biological pathways. The ability to trace the metabolism and signaling functions of α-linolenic acid and its derivatives is crucial for advancing our understanding of nutrition, inflammation, and the development of novel therapeutic strategies for a range of diseases. Further research into more efficient and scalable syntheses of this and similar compounds will continue to support progress in these critical areas of scientific inquiry.
References
In-Depth Technical Guide: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene (CAS 156559-07-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a long-chain polyunsaturated bromoalkane. Commercially, it is primarily recognized as a key intermediate in the synthesis of isotope-labeled α-linolenic acid, a crucial tool in lipid research.[1] Its structure, featuring a terminal bromine and a polyunsaturated backbone, suggests potential for further chemical modifications and investigations into its biological properties. This guide provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 156559-07-8 | [1] |
| Molecular Formula | C₁₇H₂₉Br | [1] |
| Molecular Weight | 313.32 g/mol | [1] |
| Physical Description | Colorless Oil | [1] |
| Solubility | Chloroform, Dichloromethane, DMSO | [1] |
| Storage Conditions | 2-8°C or -20°C, protect from air and light | [1] |
Synthesis and Experimental Protocols
However, based on established organic synthesis principles for similar long-chain polyunsaturated molecules, a plausible synthetic route can be proposed. Two common methods for the formation of the carbon skeleton are the Wittig reaction and Grignard coupling.
Proposed Synthetic Pathway: Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for generating (Z)-alkenes from non-stabilized ylides.[2] A plausible retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for the target compound via a Wittig reaction.
Generalized Experimental Protocol (Hypothetical):
-
Preparation of the Phosphonium Ylide:
-
A suitable phosphonium salt, such as ethyltriphenylphosphonium bromide, is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
The suspension is cooled to a low temperature (e.g., -78°C or 0°C).
-
A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the ylide. The reaction mixture is typically stirred for 1-2 hours.
-
-
Wittig Reaction:
-
A solution of the aldehyde precursor, (Z,Z)-14-Bromo-2,5-tetradecadienal, in the same anhydrous solvent is added slowly to the ylide solution at low temperature.
-
The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
-
Proposed Synthetic Pathway: Grignard Coupling
Grignard reactions are a cornerstone of C-C bond formation. A plausible approach would involve the coupling of a Grignard reagent derived from a shorter brominated alkene with another haloalkene.
Caption: Proposed Grignard coupling pathway for the synthesis of the target compound.
Generalized Experimental Protocol (Hypothetical):
-
Formation of the Grignard Reagent:
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.
-
A solution of (Z,Z)-1-Bromo-3,6-nonadiene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.
-
The mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
-
-
Coupling Reaction:
-
The Grignard reagent is cooled in an ice bath.
-
A catalytic amount of a copper(I) salt (e.g., CuCl or CuI) is added.
-
A solution of 1-Bromo-7-octene in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel.
-
Spectroscopic Data
No specific spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform full characterization.
Biological Activity and Toxicology
There is no specific biological activity or toxicological data available for this compound. However, studies on other brominated fatty acids, particularly those found in brominated vegetable oils, have indicated potential for bioaccumulation and adverse health effects.
Studies in rats fed diets containing brominated corn oil, which contains di- and tetrabromostearates, showed accumulation of brominated fatty acids in the heart, liver, and adipose tissue.[3] Observed toxicological effects included myocardial cellular degeneration, edema, and increased lipid content in the heart and liver.[3] The metabolism of these brominated fatty acids can lead to shorter-chain metabolites.[3] It is important to note that these findings are for saturated brominated fatty acids and may not be directly applicable to the polyunsaturated this compound. The presence of double bonds could significantly alter its metabolic fate and toxicological profile.
The metabolism of polyunsaturated fatty acids is a complex process involving a series of desaturation and elongation reactions.[4][5] The introduction of a bromine atom could potentially interfere with these pathways.
Applications and Future Research
The primary documented application of this compound is as a synthetic intermediate.
Caption: Workflow for the application of the title compound as a synthetic intermediate.
Given its structure, further research could explore its potential as:
-
A precursor for the synthesis of novel bioactive lipids.
-
A probe to study the enzymes involved in fatty acid metabolism.
-
A starting material for the development of novel materials.
Conclusion
This compound is a valuable research chemical, primarily utilized as an intermediate in the synthesis of isotope-labeled fatty acids. While a detailed, publicly available synthesis protocol and specific biological data are currently lacking, this guide provides a summary of the known properties and plausible synthetic routes based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers handling this compound should exercise caution due to the potential for toxicity associated with related brominated lipids.
References
- 1. This compound | 156559-07-8 - Coompo [coompo.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of polyunsaturated fatty acids and their toxicity to the microflora of the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the molecular weight of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, a compound of interest in lipid research and as a synthetic intermediate.
Molecular Composition and Formula
This compound is a long-chain fatty acid derivative. Its chemical structure is defined by a 17-carbon backbone containing three cis (Z) double bonds at the 3rd, 6th, and 9th positions, with a bromine atom attached to the 17th carbon.
The molecular formula for this compound is C₁₇H₂₉Br [1][2][3].
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on the number of carbon, hydrogen, and bromine atoms in its molecular formula.
Atomic Weight Data
The standard atomic weights of the constituent elements are essential for an accurate molecular weight calculation. The values used are based on the recommendations by the IUPAC Commission on Isotopic Abundances and Atomic Weights.
| Element | Symbol | Count | Standard Atomic Weight (amu) |
| Carbon | C | 17 | ~12.011[4][5] |
| Hydrogen | H | 29 | ~1.008[6][7][8] |
| Bromine | Br | 1 | ~79.904[9][10][11] |
Molecular Weight Calculation
The total molecular weight is calculated as follows:
-
Carbon: 17 atoms × 12.011 amu/atom = 204.187 amu
-
Hydrogen: 29 atoms × 1.008 amu/atom = 29.232 amu
-
Bromine: 1 atom × 79.904 amu/atom = 79.904 amu
Total Molecular Weight = 204.187 + 29.232 + 79.904 = 313.323 amu
Based on this calculation, the molecular weight of this compound is approximately 313.32 g/mol . This value is consistent with figures published in chemical supplier catalogs[1][2][12].
Visualization of Molecular Composition
The following diagram illustrates the elemental makeup of this compound.
Caption: Elemental composition of this compound.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. webqc.org [webqc.org]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. This compound | 156559-07-8 - Coompo [coompo.com]
The Discovery of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a polyunsaturated aliphatic hydrocarbon containing a terminal bromine atom. Its specific discovery in a natural source or its initial synthesis and characterization are not well-documented in publicly accessible scientific literature. Chemical suppliers list it as a synthetic intermediate, notably in the preparation of isotopically labeled linolenic acid. This guide summarizes the available information and places the compound in the broader context of brominated lipids and their potential significance.
Introduction
Brominated organic compounds are a diverse class of natural products, particularly abundant in marine environments. Marine organisms, such as sponges and algae, are known to produce a variety of brominated lipids, including fatty acids, which exhibit a range of biological activities. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects, making them of interest to the drug discovery and development community.
This compound shares structural similarities with common C17 polyunsaturated fatty acids, with the notable addition of a terminal bromine atom. The Z-configuration of the double bonds at positions 3, 6, and 9 is characteristic of certain essential fatty acids. The introduction of a bromine atom can significantly alter the molecule's physical, chemical, and biological properties.
Physicochemical Data
The fundamental properties of this compound are summarized below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 156559-07-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₂₉Br | [5] |
| Molecular Weight | 313.32 g/mol | [1][5] |
| Synonyms | (3Z,6Z,9Z)-17-Bromo-3,6,9-Heptadecatriene | [2] |
| Physical Description | Colourless Oil | - |
| Solubility | Chloroform, Dichloromethane, DMSO | - |
| Storage | 2-8°C, Protected from air and light | - |
Synthetic Applications
While the discovery of this compound as a natural product is not documented, it is referenced as a synthetic intermediate. One notable application is in the synthesis of isotope-labeled linolenic acid (specifically, Linolenic-1-¹³C Acid). In this context, the brominated heptadecatriene would likely serve as an alkylating agent to introduce the C17 chain onto a labeled carboxylate precursor.
Logical Workflow for Synthesis of Labeled Linolenic Acid
The following diagram illustrates a plausible synthetic pathway where this compound could be used.
Caption: Potential synthetic routes using this compound to produce ¹³C-labeled linolenic acid.
Broader Context and Future Directions
The absence of discovery literature for this compound suggests it may be a synthetically derived compound for specific research applications rather than a natural product. However, the study of brominated lipids from natural sources, particularly marine sponges, is an active area of research. These compounds have been found to possess interesting biological activities, including potential as enzyme inhibitors.
Further research could focus on:
-
Screening for Natural Occurrence: Investigating marine organisms, particularly those known to produce other brominated lipids, for the presence of this compound.
-
Biological Activity Profiling: Synthesizing the compound and screening it in a variety of biological assays to determine if it possesses any cytotoxic, antimicrobial, or other pharmacologically relevant activities.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with its non-brominated counterpart (linolenic acid) and other related brominated lipids to understand the role of the bromine atom and the polyunsaturated chain in any observed biological effects.
Conclusion
This compound is a compound primarily known through its availability from chemical suppliers as a synthetic intermediate. While its own discovery and biological profile are not detailed in the current scientific literature, its structure places it within the interesting class of brominated polyunsaturated lipids. Future research is needed to determine if this compound exists in nature and what, if any, biological activities it may possess. The potential for this and similar molecules to serve as leads in drug discovery remains an intriguing possibility.
References
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Synthetic Intermediate with No Known Natural Occurrence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a long-chain brominated triene. Extensive investigation of scientific literature and chemical databases reveals no evidence of its isolation from a natural source. All available information indicates that it is a synthetic compound, primarily utilized as an intermediate in the chemical synthesis of other complex molecules, particularly isotopically labeled fatty acids for metabolic research. This guide provides a comprehensive overview of its synthetic context and, due to the absence of natural occurrence data, explores the biological significance of the structurally related and naturally abundant alpha-linolenic acid.
Natural Occurrence: An Absence of Evidence
Despite searches for "this compound" and its chemical identifier (CAS Number: 156559-07-8) in natural product databases and the broader scientific literature, no instances of its isolation or identification from a natural source have been found. While marine organisms, particularly algae, are known to produce a variety of brominated lipids, this specific compound has not been reported as a metabolite. Non-brominated heptadecatrienes have been reported in plants like Echinacea purpurea, but this is a distinct compound.[1] Therefore, for the purposes of this technical guide, this compound is considered a synthetic molecule.
Synthetic Utility: An Intermediate in Isotope Labeling
The primary documented application of this compound is as an intermediate in the synthesis of isotopically labeled alpha-linolenic acid, such as ¹³C-labeled variants.[2] These labeled fatty acids are invaluable tools for researchers studying lipid metabolism, cellular signaling, and the fate of fatty acids in biological systems.[3][4]
The synthesis of such labeled compounds often involves the coupling of smaller, isotopically enriched fragments. A brominated hydrocarbon chain like this compound serves as a key building block in these multi-step synthetic pathways.
Hypothetical Synthetic Workflow
The following diagram illustrates a plausible, generalized workflow for the utilization of this compound in the synthesis of ¹³C-labeled alpha-linolenic acid. This is a conceptual representation and specific reaction conditions would vary.
Caption: Hypothetical workflow for synthesizing ¹³C-labeled α-linolenic acid.
Biological Context of a Structurally Related Natural Product: Alpha-Linolenic Acid
Given the synthetic nature of this compound, a discussion of its biological activity is not applicable. However, its unbrominated counterpart with a carboxyl group instead of the terminal bromine, alpha-linolenic acid (ALA), is an essential omega-3 fatty acid with significant and well-documented biological roles. Understanding the signaling pathways of ALA provides a relevant biological context for the class of molecules to which the subject of this guide belongs.
Alpha-linolenic acid is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ALA itself, as well as its derivatives, are involved in numerous signaling pathways, primarily those related to inflammation and metabolic regulation.
Key Signaling Pathways of Alpha-Linolenic Acid
ALA exerts its effects through various mechanisms, including the modulation of inflammatory pathways and the regulation of gene expression related to lipid metabolism.
One of the key anti-inflammatory mechanisms of ALA is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory states, NF-κB is activated, leading to the expression of pro-inflammatory genes. ALA can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators like nitric oxide.[5]
Furthermore, ALA can influence lipid metabolism by affecting the expression of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that regulate the synthesis of cholesterol and fatty acids.[6]
The following diagram illustrates a simplified overview of the anti-inflammatory signaling pathway modulated by alpha-linolenic acid.
Caption: Simplified anti-inflammatory signaling of α-linolenic acid via NF-κB.
Quantitative Data and Experimental Protocols
As this compound is not a known natural product, there is no quantitative data regarding its abundance in any natural source. Consequently, experimental protocols for its isolation and extraction from natural matrices are not applicable.
Conclusion
This compound is a synthetic compound of interest to synthetic chemists, particularly in the field of metabolic research where it serves as a precursor for isotopically labeled analogues of essential fatty acids. There is no scientific evidence to suggest that it occurs naturally. While the compound itself lacks a known biological role, its structural similarity to alpha-linolenic acid places it in a class of molecules with profound importance in human health and disease, particularly in the modulation of inflammatory and metabolic signaling pathways. Future research may uncover novel applications for this and similar synthetic brominated lipids in various scientific and therapeutic areas. The toxicology of brominated fatty acids has been a subject of study, particularly in the context of brominated vegetable oils, and has been shown to have potential adverse health effects in animal studies.[7][8][9][10]
References
- 1. Heptadecatriene | C17H30 | CID 19377911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 156559-07-8 - Coompo [coompo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Health Insight - BVO (Brominated Vegetable Oil) | OpenOChem Learn [learn.openochem.org]
- 10. Brominated vegetable oil (bvo) | Center for Science in the Public Interest [cspi.org]
Prospective Biological Significance of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Research Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a halogenated polyunsaturated fatty acid that, to date, remains largely uncharacterized in the scientific literature regarding its biological significance. Its structural similarity to both bioactive linolenic acid derivatives and synthetically useful brominated lipids suggests a potential for interesting and therapeutically relevant activities. This whitepaper outlines a prospective research plan to elucidate the biological profile of this compound, proposing key experiments to investigate its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. Detailed hypothetical experimental protocols, data presentation formats, and logical workflows are provided to guide future research endeavors.
Introduction
The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. This compound represents a structurally intriguing molecule that merges the key features of α-linolenic acid, an essential omega-3 fatty acid with known anti-inflammatory and anti-cancer properties, and a terminal bromine atom, a halogen that can significantly alter a molecule's biological activity and metabolic stability. While this specific compound is commercially available as a synthetic intermediate, no studies have been published detailing its biological effects.
This document serves as a forward-looking technical guide, proposing a comprehensive research strategy to uncover the biological significance of this compound. We will draw parallels from the known bioactivities of related compounds, such as other brominated fatty acids and polyunsaturated fatty acids, to hypothesize potential mechanisms of action and to design a robust experimental plan.
Hypothetical Biological Activities and Rationale
Based on its chemical structure, we can postulate several potential biological activities for this compound:
-
Cytotoxic and Anti-neoplastic Effects: Polyunsaturated fatty acids, including α-linolenic acid, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] The introduction of a bromine atom could enhance this activity through various mechanisms, including increased cellular uptake or altered metabolism. A new polyunsaturated brominated fatty acid isolated from a marine sponge has shown moderate cytotoxicity against cultured cells.[4]
-
Anti-inflammatory Properties: Omega-3 fatty acids are well-documented for their anti-inflammatory effects, which are mediated through the modulation of signaling pathways involving prostaglandins (B1171923) and leukotrienes.[5][6] It is plausible that this compound could mimic or modulate these effects.
-
Enzyme Inhibition: Brominated fatty acids are known to act as inhibitors of enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolase.[7][8] The terminal bromine of the target compound could potentially interact with the active sites of various enzymes, leading to their inhibition.
Proposed Experimental Investigation
To systematically evaluate the biological significance of this compound, a tiered experimental approach is proposed.
Tier 1: In Vitro Screening for Cytotoxicity
The initial investigation should focus on assessing the compound's cytotoxic potential across a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound or vehicle control (0.5% DMSO) for 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Data Acquisition: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 12.5 |
| HeLa | Cervical Cancer | 35.1 |
Tier 2: Investigation of Anti-inflammatory Potential
Should the compound exhibit low cytotoxicity at certain concentrations, its anti-inflammatory properties can be investigated.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Data Acquisition: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
Data Presentation: Hypothetical Anti-inflammatory Data
| Compound Concentration (µM) | Hypothetical NO Production (% of Control) |
| Control (no LPS) | 5.2 |
| LPS (1 µg/mL) | 100 |
| 1 | 85.3 |
| 5 | 62.1 |
| 10 | 45.8 |
Tier 3: Enzyme Inhibition Assays
Based on the activities of other brominated fatty acids, investigating the inhibitory effect on key enzymes in fatty acid metabolism is warranted.
Experimental Protocol: 3-Ketoacyl-CoA Thiolase Inhibition Assay
-
Enzyme Source: Purified 3-ketoacyl-CoA thiolase from a commercial source or isolated from rat liver mitochondria.
-
Assay Principle: The activity of thiolase is measured spectrophotometrically by monitoring the decrease in absorbance at 303 nm due to the cleavage of the substrate acetoacetyl-CoA in the presence of Coenzyme A.
-
Assay Mixture: The reaction mixture contains potassium phosphate (B84403) buffer, Coenzyme A, and acetoacetyl-CoA.
-
Inhibition Study: The enzyme is pre-incubated with various concentrations of this compound for a defined period.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme (or substrate), and the change in absorbance is monitored over time.
-
Data Analysis: The initial reaction velocities are calculated, and the percentage of inhibition is determined relative to the vehicle control. The IC50 value is calculated from the dose-response curve.
Visualizing Proposed Workflows and Pathways
To clearly illustrate the proposed research plan and potential mechanisms, the following diagrams have been generated using Graphviz.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
While this compound remains a molecule of unknown biological significance, its structural characteristics provide a strong rationale for its investigation as a potential therapeutic agent. The experimental workflows detailed in this whitepaper offer a clear and logical path forward for its initial characterization. Future research should build upon these foundational studies, exploring in vivo efficacy in animal models of cancer or inflammation, conducting detailed mechanistic studies to identify direct molecular targets, and performing structure-activity relationship (SAR) studies to optimize its potential therapeutic properties. The systematic evaluation of this and similar halogenated fatty acids may uncover novel pharmacological tools and lead candidates for drug development.
References
- 1. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotective effects of α-linolenic acid, eicosapentaenoic acid, docosahexaenoic acid, oleic acid and α-tocopherol on 7-ketocholesterol – Induced oxiapoptophagy: Major roles of PI3-K / PDK-1 / Akt signaling pathway and glutathione peroxidase activity in cell rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyunsaturated fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. n-3 polyunsaturated fatty acids, inflammation, and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brominated vegetable oil myopathy: inhibition at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biochemical reagent (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, focusing on its core application as a synthetic intermediate in the preparation of advanced research tools. Due to the limited availability of data on the direct biological activity of this compound, this document will concentrate on its established role in chemical synthesis, particularly for isotope-labeled fatty acids used in metabolic research.
Chemical and Physical Properties
This compound is a halogenated organic compound classified as a lipid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 156559-07-8 | [1] |
| Molecular Formula | C₁₇H₂₉Br | [1] |
| Molecular Weight | 313.32 g/mol | [1] |
| Alternate Names | (3Z,6Z,9Z)-17-Bromo-3,6,9-Heptadecatriene | [1] |
| Appearance | Not specified, likely an oil | |
| Solubility | Not specified, likely soluble in organic solvents | |
| Storage | For research use only. Not intended for diagnostic or therapeutic use.[1][2][3] |
Core Application: Intermediate in Isotope-Labeled Linolenic Acid Synthesis
The primary documented application of this compound is as a key intermediate in the chemical synthesis of isotope-labeled α-linolenic acid, such as ¹³C-labeled variants.[4] Isotope-labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems.
α-Linolenic acid is an essential omega-3 fatty acid that plays a crucial role in various physiological processes, including the modulation of PI3K/Akt signaling, and has been implicated in cardiovascular disease and cancer.[5] The ability to synthesize isotope-labeled versions of this fatty acid is critical for studying its metabolism, distribution, and mechanism of action in detail.
General Synthetic Strategy
While specific, detailed protocols for the synthesis of isotope-labeled linolenic acid using this compound are often proprietary or described in specialized literature, the general synthetic approach can be outlined. This typically involves the coupling of the bromo-heptadecatriene backbone with a labeled carboxylate precursor.
The following diagram illustrates a conceptual workflow for the synthesis of a terminally ¹³C-labeled linolenic acid, where a compound like this compound would serve as a crucial building block.
Experimental Protocols
Disclaimer: This is a generalized, hypothetical protocol and should be adapted and optimized by qualified chemists. Appropriate safety precautions must be taken when handling all chemical reagents.
Objective: To perform a coupling reaction using this compound to form a new carbon-carbon bond.
Materials:
-
This compound
-
A suitable organometallic reagent (e.g., a Grignard reagent or an organolithium compound)
-
Anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran)
-
A suitable catalyst (if required, e.g., a copper salt for Gilman coupling)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).
-
Addition of Reagents: The this compound, dissolved in the anhydrous solvent, is added to the reaction flask via syringe.
-
Cooling: The reaction mixture is cooled to an appropriate temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity.
-
Addition of the Organometallic Reagent: The organometallic reagent is added dropwise to the stirred solution. The reaction is monitored for any color changes or exotherms.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at low temperature.
-
Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired coupled product.
Biochemical Significance and Future Directions
While this compound itself is not known to have direct, significant biological activity, its role in enabling cutting-edge biochemical research is clear. The synthesis of isotope-labeled fatty acids allows for detailed investigation into:
-
Metabolic Flux Analysis: Quantifying the flow of metabolites through biochemical pathways.
-
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of fatty acids and their derivatives.
-
Enzyme Mechanism Studies: Elucidating the mechanisms of enzymes involved in fatty acid metabolism, such as lipoxygenases.
-
Lipidomics: Comprehensive analysis of lipids in biological systems.
Future research may explore the potential for this and similar halogenated fatty acid analogs to act as probes or inhibitors of enzymes involved in lipid signaling and metabolism. However, at present, its primary value remains as a specialized chemical building block.
Conclusion
This compound is a valuable biochemical reagent for advanced research applications. Its utility lies not in its direct biological effects, but in its role as a synthetic intermediate for producing sophisticated research tools like isotope-labeled α-linolenic acid. Understanding its chemical properties and synthetic applications is crucial for researchers in the fields of metabolism, lipidomics, and drug development who rely on tracer studies to advance their scientific inquiries. This guide provides a foundational understanding of this compound's established role and the technical considerations for its use in a synthetic context.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid and their [1-(13)C] all-cis isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
This technical guide provides a comprehensive overview of the core characteristics of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, catering to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published data on this specific compound, this guide synthesizes known information from chemical suppliers and proposes plausible experimental methodologies based on the synthesis of structurally related molecules.
Core Chemical and Physical Properties
This compound is a polyunsaturated fatty acid derivative. Basic identifying and physical information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 156559-07-8 | [1] |
| Molecular Formula | C₁₇H₂₉Br | [1] |
| Molecular Weight | 313.32 g/mol | [1] |
| Physical Description | Colorless Oil | [2] |
| Solubility | Chloroform, Dichloromethane, DMSO | [2] |
| Storage Conditions | Store at 2-8°C, protected from air and light | [2] |
Applications in Research
Currently, this compound is primarily utilized as an intermediate in the synthesis of other complex molecules. Notably, it serves as a precursor for the creation of isotope-labeled Linolenic-1-¹³C Acid, an essential fatty acid crucial for various biological studies.[2] It is also classified as a biochemical reagent that can be used as a biological material or organic compound for life science-related research.
Proposed Synthesis Protocol
One potential strategy could start from a commercially available C17 triene alcohol, followed by bromination. The following is a generalized, hypothetical protocol:
Materials:
-
(Z,Z,Z)-Heptadeca-3,6,9-trien-1-ol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (Z,Z,Z)-Heptadeca-3,6,9-trien-1-ol in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine and carbon tetrabromide to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Logical Workflow for Proposed Synthesis
The following diagram illustrates the logical steps for the proposed synthesis of this compound.
Biological Activity and Signaling Pathways
To date, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. General studies on brominated fatty acids have indicated potential toxic effects, including impacts on the heart and liver in animal models. However, these findings are not specific to the title compound and should be interpreted with caution. Further research is required to elucidate any potential biological roles or mechanisms of action for this compound.
References
Methodological & Application
Synthese von Isotopen-markierter Linolensäure-1-13C unter Verwendung von (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Isotopen-markierte Verbindungen sind unverzichtbare Werkzeuge in der modernen biochemischen und pharmazeutischen Forschung. Die spezifische Markierung von Molekülen wie Fettsäuren mit stabilen Isotopen, beispielsweise Kohlenstoff-13 (¹³C), ermöglicht die Verfolgung ihres Stoffwechsels, die Aufklärung von Biosynthesewegen und die Untersuchung von Wirkstoffinteraktionen in vivo und in vitro.[1][2] Linolensäure, eine essentielle Omega-3-Fettsäure, spielt eine entscheidende Rolle bei vielen physiologischen Prozessen, und ihre ¹³C-markierten Analoga sind für die Untersuchung von Lipidstoffwechselstörungen und die Entwicklung neuer Therapeutika von großem Interesse.
Diese Anwendungsbeschreibung detailliert zwei Protokolle zur Synthese von Linolensäure-1-¹³C aus (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien. Die vorgestellten Methoden umfassen die Carboxylierung eines Grignard-Reagenzes mit ¹³CO₂ und eine alternative Route über ein Nitril-Intermediat, die beide eine hohe Isotopenreinheit des Endprodukts gewährleisten.
Anwendungsbereiche
Die synthetisierte Linolensäure-1-¹³C kann in einer Vielzahl von Forschungsanwendungen eingesetzt werden:
-
Metabolische Flux-Analyse: Verfolgung des Einbaus von Linolensäure in komplexe Lipide wie Triglyceride und Phospholipide.[1]
-
Studien zum Fettsäurestoffwechsel: Untersuchung der Desaturierungs- und Elongationswege von Omega-3-Fettsäuren.
-
Wirkstoff-Screening: Bewertung der Auswirkungen von pharmazeutischen Wirkstoffen auf den Lipidstoffwechsel.
-
Charakterisierung von Enzymen: Untersuchung der Substratspezifität und des Katalysemechanismus von Enzymen, die am Fettsäuremetabolismus beteiligt sind.
-
NMR-basierte Metabolomik: Als interner Standard oder Tracer in komplexen biologischen Proben.
Quantitative Synthesedaten
Die folgende Tabelle fasst die erwarteten quantitativen Daten für die beiden Syntheseprotokolle zusammen.
| Parameter | Methode 1: Grignard-Reaktion | Methode 2: Nitril-Synthese |
| Ausgangsmaterial | (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien | (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien |
| Reagenz für ¹³C-Einbau | ¹³CO₂ (Gas) | K¹³CN |
| Erwartete Ausbeute | 65-75 % | 70-80 % |
| Isotopische Reinheit | > 98 % ¹³C | > 98 % ¹³C |
| Chemische Reinheit | > 97 % (nach Reinigung) | > 97 % (nach Reinigung) |
Experimentelle Protokolle
Methode 1: Synthese über Grignard-Reaktion und Carboxylierung mit ¹³CO₂
Dieses Protokoll beschreibt die Bildung eines Grignard-Reagenzes aus (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien und dessen anschließende Reaktion mit ¹³CO₂ zur Einführung der ¹³C-markierten Carboxylgruppe.
Materialien:
-
(Z,Z,Z)-17-Brom-3,6,9-heptadecatrien
-
Magnesiumspäne (aktiviert)
-
Wasserfreies Tetrahydrofuran (THF)
-
Iod (ein kleiner Kristall zur Aktivierung)
-
¹³CO₂-Gas (in einem Gaszylinder)
-
Wasserfreie Diethylether
-
Salzsäure (1 M)
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Natriumsulfat
-
Silicagel für die Säulenchromatographie
-
Hexan und Ethylacetat (HPLC-Qualität)
Protokoll:
-
Herstellung des Grignard-Reagenzes:
-
In einem ausgeflammten und mit Argon gespülten Dreihalskolben werden Magnesiumspäne und ein kleiner Iodkristall in wasserfreiem THF vorgelegt.
-
Eine Lösung von (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien in wasserfreiem THF wird langsam zugetropft. Die Reaktion wird durch leichtes Erwärmen initiiert, was durch das Verschwinden der braunen Iodfarbe und eine exotherme Reaktion angezeigt wird.
-
Nach vollständiger Zugabe wird die Mischung für 2 Stunden bei Raumtemperatur gerührt, um die vollständige Bildung des Grignard-Reagenzes sicherzustellen.
-
-
Carboxylierung mit ¹³CO₂:
-
Der Kolben mit der Grignard-Lösung wird in einem Trockeneis/Aceton-Bad auf -78 °C abgekühlt.
-
Ein Ballon, gefüllt mit ¹³CO₂-Gas, wird an den Kolben angeschlossen, und das Gas wird langsam durch die gerührte Lösung geleitet. Alternativ kann das ¹³CO₂-Gas direkt aus einem Zylinder eingeleitet werden.
-
Nachdem das ¹³CO₂ zugegeben wurde, lässt man die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rührt über Nacht.
-
-
Aufarbeitung und Reinigung:
-
Die Reaktionsmischung wird vorsichtig mit 1 M Salzsäure hydrolysiert, bis die wässrige Phase sauer ist (pH 1-2).
-
Die organische Phase wird abgetrennt, und die wässrige Phase wird dreimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Der Rohprodukt wird mittels Säulenchromatographie auf Silicagel (Laufmittel: Hexan/Ethylacetat-Gradient) gereinigt, um die reine Linolensäure-1-¹³C zu erhalten.
-
Methode 2: Synthese über Nitril-Zwischenstufe
Diese alternative Methode nutzt die Reaktion des Bromids mit Kaliumcyanid-¹³C, gefolgt von der Hydrolyse des resultierenden Nitrils zur Carbonsäure.[1]
Materialien:
-
(Z,Z,Z)-17-Brom-3,6,9-heptadecatrien
-
Kaliumcyanid-¹³C (K¹³CN)
-
Wasserfreies Dimethylsulfoxid (DMSO)
-
Kaliumhydroxid
-
Ethanol
-
Wasser
-
Salzsäure (konzentriert)
-
Diethylether
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Natriumsulfat
-
Silicagel und Lösungsmittel für die Chromatographie (wie in Methode 1)
Protokoll:
-
Synthese des ¹³C-markierten Nitrils:
-
In einem Rundkolben werden (Z,Z,Z)-17-Brom-3,6,9-heptadecatrien und K¹³CN in wasserfreiem DMSO gelöst.
-
Die Reaktionsmischung wird unter Argon-Atmosphäre bei 60-70 °C für 12-18 Stunden gerührt.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mehrmals mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohnitril wird ohne weitere Reinigung im nächsten Schritt eingesetzt.
-
-
Hydrolyse des Nitrils:
-
Das rohe Nitril wird in einer Mischung aus Ethanol und einer wässrigen Lösung von Kaliumhydroxid gelöst.
-
Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt, bis die Hydrolyse vollständig ist (kann mittels DC oder GC-MS überwacht werden).
-
Nach dem Abkühlen wird der Ethanol im Vakuum entfernt.
-
Der wässrige Rückstand wird mit Diethylether gewaschen, um nicht-saure Verunreinigungen zu entfernen.
-
Die wässrige Phase wird mit konzentrierter Salzsäure vorsichtig angesäuert, woraufhin die Carbonsäure ausfällt oder als Öl abscheidet.
-
-
Aufarbeitung und Reinigung:
-
Die angesäuerte wässrige Lösung wird mehrmals mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird entfernt.
-
Die Reinigung des Rohprodukts erfolgt wie in Methode 1 beschrieben durch Säulenchromatographie.
-
Charakterisierung des Endprodukts
Die Identität und Reinheit der synthetisierten Linolensäure-1-¹³C sollte durch Standard-analytische Methoden bestätigt werden.
-
Massenspektrometrie (MS): Die Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) im negativen Modus sollte ein [M-H]⁻-Ion bei m/z = 278 zeigen, was einem Massen-Shift von +1 im Vergleich zur unmarkierten Linolensäure (m/z = 277) entspricht.
-
Kernspinresonanzspektroskopie (NMR):
-
¹H-NMR: Das Spektrum sollte mit dem der unmarkierten Linolensäure identisch sein, da keine Protonen verändert wurden.
-
¹³C-NMR: Das Spektrum zeigt ein stark hervorgehobenes Signal für das Carboxyl-Kohlenstoffatom (C1) bei ca. 180 ppm. Die Kopplung dieses ¹³C-Kerns mit benachbarten Protonen (falls vorhanden) kann zusätzliche strukturelle Informationen liefern.
-
Visualisierungen
Synthese-Workflow: Methode 1 (Grignard-Reaktion)
Abbildung 1: Schematischer Workflow der Synthese von Linolensäure-1-¹³C via Grignard-Reaktion.
Synthese-Workflow: Methode 2 (Nitril-Synthese)
References
Application Notes and Protocols: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a Sulfonylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated long-chain bromoalkene.[1][2] Its structure, featuring multiple double bonds and a terminal bromine atom, presents a unique scaffold for chemical modification. This document outlines the potential application of this compound as a precursor for the synthesis of novel sulfonated lipids. Sulfonated lipids are of significant interest in biomedical research and drug development due to their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties.[3][4]
The introduction of a sulfonate group can significantly alter the physicochemical properties of the parent molecule, enhancing its water solubility and potential for interaction with biological targets. This protocol provides a hypothetical, yet chemically plausible, method for the sulfonylation of this compound via a free-radical addition mechanism.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₉Br | [2] |
| Molecular Weight | 313.32 g/mol | [2] |
| CAS Number | 156559-07-8 | [2] |
| Appearance | Colorless Oil (Predicted) | |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane (B109758). | |
| Storage | Store at -20°C, protected from light and air. |
Proposed Application: Synthesis of a Novel Sulfonated Lipid
The presence of multiple double bonds in this compound makes it a suitable substrate for radical addition reactions. A proposed application is its use in the synthesis of a novel sulfonated lipid, which could be investigated for various biological activities. The terminal bromine atom offers a handle for further functionalization post-sulfonylation.
Experimental Protocol: Radical-Initiated Sulfonylation
This protocol describes a hypothetical procedure for the sulfonylation of this compound using sodium bisulfite in the presence of a radical initiator. This method is adapted from general procedures for the sulfonylation of alkenes.
4.1. Materials and Reagents
-
This compound
-
Sodium bisulfite (NaHSO₃)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) or other suitable radical initiator
-
Water, deionized
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Infrared spectrometer
4.3. Reaction Procedure
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium bisulfite (1.5 eq) to the solution and stir until dissolved.
-
Add the radical initiator, AAPH (0.1 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4.4. Purification
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired sulfonated product.
Expected Data and Characterization
The successful synthesis of the sulfonated product would be confirmed by standard analytical techniques. Expected data is summarized in Table 2.
| Analysis | Expected Result |
| ¹H NMR | Appearance of new signals corresponding to protons adjacent to the sulfonate group. |
| ¹³C NMR | Appearance of a new carbon signal in the region of 50-60 ppm for the carbon attached to the sulfur atom. |
| Mass Spec (ESI-) | A molecular ion peak corresponding to the mass of the sulfonated product. |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonate group around 1200 cm⁻¹ and 1050 cm⁻¹. |
| Yield | 40-60% (predicted) |
| Purity (by HPLC) | >95% after purification |
Visualization of Workflow and Potential Biological Relevance
6.1. Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification process.
Caption: Synthetic and purification workflow.
6.2. Potential Signaling Pathway Involvement
Sulfonated lipids have been shown to modulate various signaling pathways. While the specific activity of the product synthesized here is unknown, it could potentially interact with pathways involved in inflammation or cell proliferation, similar to other known sulfolipids.[3] The diagram below represents a generalized signaling cascade that could be influenced by a bioactive sulfonated lipid.
Caption: Generalized cell signaling pathway.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is for research use only and not for human or veterinary use.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This document provides a framework for the utilization of this compound as a sulfonylation reagent to generate novel sulfonated lipids. The proposed protocol, based on established radical addition chemistry, offers a viable route to these potentially bioactive molecules. Further research will be required to optimize the reaction conditions and to fully characterize the resulting products and their biological activities.
References
Application Notes and Protocols for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, a specialized lipid building block. The protocols outlined below are based on established synthetic methodologies for structurally related polyunsaturated compounds and are intended to serve as a detailed guide for researchers in organic synthesis and drug development.
Chemical Properties and Data
This compound is a long-chain polyunsaturated bromoalkane. Its structure, featuring a terminal bromine and a (Z,Z,Z)-triene system, makes it a valuable intermediate for the synthesis of complex lipids, including isotopically labeled fatty acids for metabolic studies.
| Property | Value | Reference |
| CAS Number | 156559-07-8 | [1] |
| Molecular Formula | C₁₇H₂₉Br | [1] |
| Molecular Weight | 313.32 g/mol | [1] |
| Appearance | Colorless Oil (Predicted) | |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, chloroform, dichloromethane) | |
| Storage | Store at 2-8°C, protected from air and light |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step pathway involving the stereoselective formation of the three (Z)-double bonds. A convergent approach utilizing a Wittig reaction between a C9 aldehyde and a C8 phosphonium (B103445) ylide is a highly effective strategy.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (3Z,6Z)-Nona-3,6-dienal (C9 Aldehyde)
This protocol is adapted from established methods for the synthesis of similar unsaturated aldehydes.[2]
-
Preparation of (Z)-pent-2-enyltriphenylphosphonium bromide:
-
(Z)-1-Bromopent-2-ene is reacted with triphenylphosphine in a suitable solvent like acetonitrile (B52724) to form the corresponding phosphonium salt.
-
-
Generation of the Ylide:
-
The phosphonium salt is suspended in dry tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon).
-
A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the unstabilized ylide. Unstabilized ylides favor the formation of (Z)-alkenes.[3][4][5]
-
-
Wittig Reaction with Propanal:
-
Freshly distilled propanal, dissolved in dry THF, is slowly added to the ylide solution at -78 °C.
-
The reaction mixture is stirred for 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
-
Workup and Purification:
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, containing the desired (3Z,6Z)-nona-3,6-dienal and triphenylphosphine oxide, is purified by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of the C17 Triene Alcohol via Wittig Reaction
-
Preparation of the C8 Phosphonium Ylide:
-
A suitable 8-carbon chain with a terminal protected alcohol and a terminal bromide is required. For instance, 8-bromooctan-1-ol can be used as a starting material. The hydroxyl group is protected (e.g., as a silyl (B83357) ether) before forming the phosphonium salt.
-
The protected 8-bromooctanol is then reacted with triphenylphosphine to yield the phosphonium salt.
-
The corresponding ylide is generated in situ using a strong base like n-BuLi in dry THF at low temperature.
-
-
Wittig Reaction:
-
The (3Z,6Z)-nona-3,6-dienal from Step 1 is dissolved in dry THF and added to the C8 phosphonium ylide solution at -78 °C.
-
The reaction is stirred and allowed to warm to room temperature, analogous to the previous Wittig reaction. The use of a non-stabilized ylide is expected to yield the (Z)-isomer for the newly formed double bond.
-
-
Deprotection and Bromination:
-
The protecting group on the terminal alcohol of the C17 chain is removed (e.g., using tetrabutylammonium (B224687) fluoride (B91410) for a silyl ether).
-
The resulting (Z,Z,Z)-heptadeca-3,6,9-trien-1-ol is then converted to the target bromide. Standard bromination methods for primary alcohols, such as reaction with phosphorus tribromide (PBr₃) in diethyl ether, can be employed.
-
Application in the Synthesis of Isotopically Labeled Linolenic Acid
This compound is a key intermediate for the synthesis of α-linolenic acid labeled at the C1 position, for example, with ¹³C. This is highly valuable for metabolic research and drug development studies.
Proposed Synthetic Pathway
Caption: Synthesis of α-Linolenic Acid-1-¹³C.
Experimental Protocol
This protocol is based on general procedures for the synthesis of isotopically labeled fatty acids via Grignard carboxylation.[6]
-
Grignard Reagent Formation:
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.
-
A solution of this compound in dry THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
The mixture is stirred at room temperature until the magnesium is consumed, yielding the Grignard reagent, (Z,Z,Z)-heptadeca-3,6,9-trienylmagnesium bromide.
-
-
Carboxylation with ¹³CO₂:
-
The Grignard solution is cooled to -78 °C.
-
Isotopically labeled carbon dioxide (¹³CO₂) gas is bubbled through the solution, or the solution is added to a flask containing solid ¹³CO₂ (dry ice).
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude ¹³C-labeled α-linolenic acid is purified by an appropriate method, such as column chromatography or preparative HPLC.
-
Quantitative Data (Predicted/Exemplary)
The following table presents expected yields for the key synthetic steps, based on literature values for similar reactions. Actual yields may vary depending on experimental conditions.
| Step | Reaction | Reagents | Expected Yield (%) |
| 1 | Wittig Olefination (C9 Aldehyde) | (Z)-pent-2-enyltriphenylphosphonium bromide, n-BuLi, propanal | 60-75 |
| 2 | Wittig Olefination (C17 Triene) | C8-phosphonium ylide, (3Z,6Z)-nona-3,6-dienal | 50-65 |
| 3 | Alcohol Bromination | PBr₃, Et₂O | 80-90 |
| 4 | Grignard Carboxylation | Mg, ¹³CO₂ | 70-85 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols detailed herein provide a robust framework for its preparation and subsequent use in the synthesis of complex molecules such as isotopically labeled α-linolenic acid. These methods are of significant interest to researchers in the fields of lipid chemistry, metabolic studies, and drug development, enabling the creation of sophisticated molecular probes and bioactive compounds.
References
Application Notes and Protocols: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene in Drug Discovery
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a synthetic intermediate and a biochemical reagent with potential, yet largely unexplored, applications in the field of drug discovery.[1] This document aims to provide a foundational understanding of its relevance, drawing from the broader context of related chemical classes, and to outline the necessary experimental framework to elucidate its therapeutic potential.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₉Br | [2] |
| Molecular Weight | 313.32 g/mol | [2] |
| CAS Number | 156559-07-8 | [2] |
| Alternate Names | (3Z,6Z,9Z)-17-Bromo-3,6,9-Heptadecatriene | [2] |
| Physical Description | Colourless Oil | [1] |
| Solubility | Chloroform, Dichloromethane, DMSO | [1] |
| Storage | 2-8°C, Protected from air and light | [1] |
Potential Applications in Drug Discovery
While direct evidence for the pharmacological activity of this compound is not currently available in published literature, its structural features suggest several avenues for investigation. As a polyunsaturated aliphatic chain with a terminal bromine atom, it belongs to the classes of polyacetylenes and brominated fatty acid analogs, which are known to possess diverse biological activities.
2.1. As a Precursor for Bioactive Lipids:
The primary documented application of this compound is as an intermediate in the synthesis of isotope-labeled linolenic acid.[1] This highlights its utility in creating modified lipids. Such modifications can be leveraged to:
-
Develop Probes for Studying Lipid Metabolism: Isotope labeling allows for the tracing of metabolic pathways, providing insights into the roles of essential fatty acids in health and disease.
-
Synthesize Novel Fatty Acid Analogs: The bromo-functionalization offers a reactive handle for further chemical modifications, enabling the generation of a library of novel lipid-based drug candidates.
2.2. Potential as a Bioactive Molecule:
Drawing parallels from the broader class of polyacetylenes and brominated compounds, this compound itself, or its derivatives, could be investigated for a range of therapeutic applications.
Proposed Experimental Protocols for Elucidating Biological Activity
To assess the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols outline key initial steps.
3.1. General Workflow for Initial Screening:
The following diagram illustrates a typical workflow for the initial screening of a novel compound for biological activity.
Caption: General workflow for initial drug discovery screening.
3.2. Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and normal cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Selected cell lines (e.g., HeLa, A549, MCF-7, and a non-cancerous line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Signaling Pathways for Investigation
Given the structural similarity to fatty acids, this compound or its metabolites could potentially interact with pathways involved in lipid signaling and metabolism. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathways for a bioactive lipid.
Future Directions and Conclusion
The exploration of this compound in drug discovery is in its infancy. The information presented here serves as a roadmap for researchers to begin to unravel its potential. Future studies should focus on:
-
Comprehensive Biological Screening: Testing the compound against a wide range of biological targets.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which it exerts any observed biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for activity and to optimize for potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile in animal models.
References
Application Notes and Protocols: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene in Life Science Research
For: Researchers, scientists, and drug development professionals.
Abstract
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a brominated long-chain fatty acid analog available for research purposes. While the broader class of halogenated marine natural products has garnered scientific interest for their diverse biological activities, specific data and established protocols for this particular compound are not currently available in published scientific literature. This document provides an overview of the general context of brominated lipids and outlines potential avenues for exploratory research to elucidate the biomaterial potential of this compound.
Introduction
Halogenated, particularly brominated, compounds isolated from marine organisms have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[1][2] The incorporation of a bromine atom into a lipid structure can significantly alter its physicochemical properties, such as lipophilicity and electrophilicity, which in turn can influence its interaction with biological targets.[3]
This compound is a specific isomer of a brominated C17 fatty acid. Its structure, featuring a terminal bromine atom and three cis double bonds, suggests potential for unique biological activities. However, a comprehensive search of scientific databases reveals a lack of specific studies on its application as a biomaterial. The compound is commercially available from suppliers for research use only.[4][5][6]
Potential Areas of Investigation
Given the known activities of other brominated lipids, several research directions for this compound can be proposed. The following sections outline hypothetical experimental workflows and protocols that could be adapted to investigate its potential as a biomaterial.
Antimicrobial Activity
Brominated compounds have shown promise as antimicrobial agents.[1][3] The workflow for assessing the antimicrobial properties of this compound would involve screening against a panel of pathogenic bacteria and fungi.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Final concentrations might range from 256 µg/mL to 0.5 µg/mL. Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Properties
Many natural products, including some halogenated compounds, exhibit anti-inflammatory effects.[7] Investigating the anti-inflammatory potential of this compound could involve in vitro cell-based assays.
Signaling Pathway: NF-κB Signaling in Inflammation
Caption: Simplified diagram of the NF-κB signaling pathway.
Protocol: In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in media) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
-
Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
Cytotoxicity and Anticancer Potential
Brominated natural products have also been investigated for their anticancer properties.[8] A primary step in this line of inquiry is to assess the compound's cytotoxicity against various cancer cell lines.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is currently available, the following tables are presented as templates for data organization once experiments are conducted.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Macrophages
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | Cell Viability (%) |
| 1 | |||
| 10 | |||
| 50 |
Table 3: Cytotoxicity (IC50) of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | |
| MCF-7 (Breast Cancer) | |
| A549 (Lung Cancer) |
Conclusion and Future Directions
This compound represents an unexplored molecule with potential as a biomaterial. The lack of existing data necessitates foundational research to characterize its biological activities. The protocols and workflows outlined in this document provide a starting point for researchers to investigate its antimicrobial, anti-inflammatory, and cytotoxic properties. Future studies could also explore its mechanism of action, structure-activity relationships by comparing it with other halogenated and non-halogenated analogs, and its potential for in vivo efficacy and safety.
Disclaimer: The experimental protocols provided are generalized templates and should be optimized based on specific laboratory conditions, cell lines, and microbial strains. This document is intended for research purposes only. This compound is not for diagnostic or therapeutic use.[4][6]
References
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
Disclaimer: Direct experimental data for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is not available in peer-reviewed literature. The following application notes and protocols are hypothetical and extrapolated from research on structurally similar compounds, including alpha-linolenic acid and other brominated fatty acids. These are intended to serve as a foundational guide for researchers and professionals in drug development.
Introduction
This compound is a polyunsaturated fatty acid analog. Its structure, featuring a C17 carbon chain with three cis double bonds, is similar to that of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The terminal bromine atom suggests its potential utility as a research tool and a precursor for further chemical synthesis. This document outlines potential applications, hypothetical experimental protocols, and safety considerations based on related molecules.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₂₉Br |
| Molecular Weight | 313.32 g/mol |
| CAS Number | 156559-07-8 |
| Appearance | Colorless Oil |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |
| Storage | Store at 2-8°C, protected from air and light |
Potential Applications
-
Molecular Probe for Protein-Lipid Interactions: The bromine atom can act as a heavy atom for X-ray crystallography or as a quencher in fluorescence-based assays to study the binding and insertion of proteins into membranes.[1][2]
-
Tracer in Lipid Metabolism Studies: As an intermediate in the synthesis of isotope-labeled linolenic acid, this compound could be further modified to create tracers for tracking fatty acid uptake, transport, and metabolism.[][4][5]
-
Precursor for Synthesis of Biologically Active Molecules: The terminal bromine allows for further chemical modifications to generate novel analogs of linolenic acid with potential therapeutic properties.
-
Investigation of Anti-inflammatory and Anti-cancer Pathways: Given the known activities of alpha-linolenic acid, this brominated analog could be investigated for its potential to modulate inflammatory and cancer-related signaling pathways.[6][7]
Hypothetical Experimental Protocols
3.1. In Vitro Assay: Inhibition of Inflammatory Responses in Macrophages
This protocol is based on the known anti-inflammatory effects of alpha-linolenic acid.[6]
Objective: To determine if this compound can inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final concentration of DMSO <0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
3.2. Biophysical Assay: Protein-Membrane Interaction Study
This protocol is based on the use of brominated phospholipids (B1166683) to study protein-membrane interactions.[1]
Objective: To investigate the interaction of a fluorescently labeled protein (e.g., a protein with tryptophan residues) with lipid vesicles containing this compound.
Methodology:
-
Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) composed of a base phospholipid (e.g., POPC) and varying molar percentages of this compound using extrusion or sonication.
-
Fluorescence Spectroscopy: In a quartz cuvette, add the purified protein of interest (containing intrinsic tryptophan fluorescence).
-
Titration: Sequentially add aliquots of the prepared vesicles to the protein solution.
-
Fluorescence Quenching Measurement: After each addition, record the tryptophan fluorescence emission spectrum (excitation ~295 nm, emission ~310-360 nm).
-
Data Analysis: Analyze the quenching of tryptophan fluorescence as a function of the concentration of the brominated lipid to determine binding affinity and infer the proximity of the tryptophan residues to the bromine atom in the lipid bilayer.
Data Presentation
Hypothetical Quantitative Data for Anti-inflammatory Activity:
| Treatment | NO Production (% of LPS control) | TNF-α Secretion (pg/mL) |
| Control | 5 ± 1 | 20 ± 5 |
| LPS (1 µg/mL) | 100 | 1500 ± 100 |
| LPS + Compound (10 µM) | 75 ± 5 | 1100 ± 80 |
| LPS + Compound (50 µM) | 40 ± 4 | 600 ± 50 |
| LPS + Compound (100 µM) | 20 ± 3 | 300 ± 30 |
Signaling Pathways and Experimental Workflows
5.1. Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the hypothetical mechanism by which this compound might inhibit inflammatory signaling, based on the known pathways affected by alpha-linolenic acid.[6][7]
Caption: Hypothetical anti-inflammatory signaling pathway.
5.2. Experimental Workflow for Protein-Membrane Interaction Assay
The following diagram outlines the workflow for the fluorescence quenching experiment.
Caption: Workflow for fluorescence quenching assay.
Safety and Handling
-
Toxicity: The toxicology of this compound has not been determined. However, studies on other brominated fatty acids have shown potential for cardiac and liver toxicity in animal models.[8] Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Stability: As a polyunsaturated fatty acid, this compound is susceptible to oxidation. Store under inert gas if possible and protect from light and heat.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
While this compound is a sparsely studied compound, its structural similarity to alpha-linolenic acid and the presence of a terminal bromine atom suggest a range of potential applications in biomedical research. The provided hypothetical protocols offer a starting point for investigating its biological activities and utility as a research tool. All experiments should be conducted with caution, and further studies are needed to elucidate the specific properties of this molecule.
References
- 1. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of brominated phospholipids for functional characterization of lipid-ion channel binding - American Chemical Society [acs.digitellinc.com]
- 4. Human Studies Using Isotope Labeled Fatty Acids: Answered and Unanswered Questions [jstage.jst.go.jp]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 6. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a long-chain polyunsaturated aliphatic hydrocarbon containing a terminal bromine atom. Its structure, featuring a C17 backbone with three cis-double bonds and a halogen, suggests its potential as a synthetic intermediate or a bioactive molecule. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2]
The presence of the bromine atom provides a distinct isotopic signature in the mass spectrum, facilitating its identification.[3][4][5] The long unsaturated alkyl chain is prone to characteristic fragmentation patterns that can be used for structural confirmation.[6][7] These application notes will cover the theoretical fragmentation, a detailed experimental protocol, and representative analytical performance data.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to exhibit several characteristic features. The molecular ion region will show a distinctive pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), which is indicative of the presence of a single bromine atom (79Br and 81Br isotopes).[4][5][7]
Key Predicted Fragmentation Pathways:
-
Molecular Ion: The molecular ion peaks are expected at m/z 312 and 314, corresponding to [C17H2979Br]+• and [C17H2981Br]+•. The molecular formula is C17H29Br, and the molecular weight is approximately 313.32 g/mol .[8][9]
-
Loss of Bromine: A common fragmentation pathway for bromoalkanes is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical.[7] This would lead to the formation of a heptadecatrienyl cation [C17H29]+ at m/z 233.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine-bearing carbon (alpha-cleavage) is another significant fragmentation route.[7]
-
Alkyl Chain Fragmentation: The unsaturated alkyl chain will undergo fragmentation, leading to a series of hydrocarbon fragments.[6]
The logical relationship between the structure of this compound and its expected primary mass spectrometric fragments is illustrated in the diagram below.
Caption: Predicted fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of this compound by GC-MS. This data is representative of what could be achieved with a validated method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Linear Range | 0.5 - 100 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Experimental Protocol: GC-MS Analysis
This protocol outlines the steps for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.
Materials and Reagents
-
This compound standard
-
Hexane (B92381) or Isooctane (GC grade or higher)
-
Methanol (HPLC grade)
-
Deuterated internal standard (e.g., d4-palmitic acid, if co-analyzing with fatty acids)
-
Autosampler vials with inserts
-
Micropipettes and tips
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation: For samples in a biological matrix, a liquid-liquid or solid-phase extraction may be necessary. For simpler matrices, dissolve the sample in hexane to a concentration within the linear range of the assay.
-
Internal Standard: If an internal standard is used, add it to all standards and samples at a fixed concentration.[10]
-
Final Preparation: Transfer 100 µL of the final standard or sample solution to an autosampler vial with an insert.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for a specific instrument.
| GC Parameter | Setting |
| Column | Zebron ZB-1 or similar low-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS (B15284909) Parameter | Setting |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1] |
| SIM Ions | m/z 312, 314 (Molecular Ions), m/z 233 (Loss of Br) |
Data Analysis
-
Qualitative Analysis: In full scan mode, identify the peak corresponding to this compound based on its retention time and the presence of the characteristic m/z 312/314 doublet and other expected fragment ions.
-
Quantitative Analysis: In SIM mode, integrate the peak areas of the target ions. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the Chromatographic Separation of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chromatographic separation of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, a brominated polyunsaturated fatty acid (PUFA) analog. Due to its potential application as a molecular probe in lipid signaling research, effective purification and analytical methods are critical. This guide outlines recommended starting conditions for High-Performance Liquid Chromatography (HPLC) in both reversed-phase and normal-phase modes, as well as a Gas Chromatography (GC) method for purity assessment. The protocols are designed to be adaptable to specific laboratory instrumentation and research needs.
Introduction
This compound is a synthetic derivative of α-linolenic acid, an essential omega-3 fatty acid. The introduction of a terminal bromine atom provides a handle for various applications, including use as a tracer in metabolic studies or as a probe to investigate lipid-protein interactions within signaling pathways, such as the eicosanoid biosynthesis pathway. Given the high degree of unsaturation and the presence of a polar bromine atom, chromatographic separation requires careful method development to achieve high purity and resolution from synthetic precursors and byproducts.
Chromatographic Separation Strategies
The choice of chromatographic technique will depend on the scale of the separation (analytical vs. preparative) and the nature of the impurities. Both HPLC and GC are suitable methods for the analysis and purification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both the analysis and purification of this compound. The terminal bromine atom imparts a degree of polarity that allows for separation using either reversed-phase or normal-phase chromatography.
In RP-HPLC, the separation is primarily based on the hydrophobic character of the analyte. The long hydrocarbon chain of this compound will result in significant retention on a non-polar stationary phase. The terminal bromine will slightly reduce the retention time compared to a non-brominated analogue of the same chain length. This method is well-suited for separating the target compound from more polar or less hydrophobic impurities.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Recommended Conditions |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | Water |
| Gradient | 80% A to 100% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Sample Preparation | Dissolve sample in acetonitrile or isopropanol (B130326) to a concentration of 1 mg/mL. |
Expected Quantitative Data (Illustrative)
| Compound | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| This compound | 15.2 | 1.1 | 15000 |
| α-Linolenic Acid (precursor) | 16.5 | 1.2 | 14500 |
| Synthetic Byproduct (more polar) | 12.8 | 1.3 | 16000 |
Normal-phase HPLC separates compounds based on their polarity. The terminal bromine atom provides a polar functional group that will interact with a polar stationary phase, such as silica. This method is particularly useful for separating the target compound from non-polar impurities, such as unreacted starting materials or non-polar side products.
Experimental Protocol: Normal-Phase HPLC
| Parameter | Recommended Conditions |
| Column | Silica or Diol, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | 2% B to 10% B over 15 minutes |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm or ELSD |
| Sample Preparation | Dissolve sample in n-hexane to a concentration of 1 mg/mL. |
Expected Quantitative Data (Illustrative)
| Compound | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| This compound | 8.5 | 1.2 | 14000 |
| Non-polar Impurity | 4.2 | 1.1 | 15500 |
| More Polar Byproduct | 11.3 | 1.3 | 13000 |
Gas Chromatography (GC)
GC is a high-resolution analytical technique suitable for assessing the purity of this compound. Due to the low volatility of the compound, derivatization to a more volatile ester, such as a methyl ester, is recommended.
Experimental Protocol: Gas Chromatography
| Parameter | Recommended Conditions |
| Derivatization | Convert to Fatty Acid Methyl Ester (FAME) using BF₃-methanol. |
| Column | Polar capillary column (e.g., DB-23, SP-2560), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 10 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 260 °C (FID) |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | Dissolve FAME derivative in hexane (B92381) to a concentration of 1 mg/mL. |
Expected Quantitative Data (Illustrative)
| Compound (as FAME) | Retention Time (min) | Kovats Retention Index |
| (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatrienoate | 18.9 | 2150 |
| Methyl Linolenate | 17.5 | 2090 |
| Saturated FAME Impurity | 16.2 | 2020 |
Visualization of Workflows and Pathways
Experimental Workflow for Purification and Analysis
The following diagram illustrates the general workflow for the purification and subsequent analysis of synthesized this compound.
Caption: General workflow for the purification and analysis of this compound.
Biological Context: Eicosanoid Biosynthesis Pathway
This compound can be utilized as a molecular probe to study the eicosanoid signaling pathway. Eicosanoids are potent lipid mediators involved in inflammation and other physiological processes, and they are synthesized from polyunsaturated fatty acids like arachidonic acid.[1][2] The brominated analog can be used to investigate the enzymes involved in this pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][3]
Caption: Role of PUFAs in the eicosanoid pathway and potential interaction of the bromo-analog.
Conclusion
The protocols and data presented provide a comprehensive starting point for the successful chromatographic separation and analysis of this compound. The choice between reversed-phase and normal-phase HPLC will depend on the specific purification needs, while GC offers a high-resolution method for purity assessment. The use of this brominated fatty acid analog as a molecular probe holds promise for advancing our understanding of lipid signaling pathways in health and disease. Researchers should optimize these methods based on their available instrumentation and specific experimental goals.
References
Applications of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene in lipidomics
Application Notes and Protocols for Lipidomic Analysis
A Note on (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene:
Initial searches for direct applications of this compound in lipidomics did not yield specific established protocols or datasets. This compound is commercially available for research purposes[1][2], but its direct role as a probe in mainstream lipidomic workflows is not documented in the reviewed literature.
However, the inquiry into a terminally brominated unsaturated fatty acid analog touches upon a broader strategy in lipidomics: the use of chemically modified lipids to probe their biological functions and structures. This document will, therefore, detail two powerful and widely adopted alternative approaches that utilize modified lipids for lipidomic analysis:
-
Structural Lipidomics using Brominated Lipids as Probes for Cryo-Electron Microscopy (Cryo-EM): This technique leverages the contrast-enhancing properties of bromine to elucidate the nanoscale organization of lipids in membranes.
-
Functional Lipidomics using Bioorthogonal Click Chemistry: This method employs fatty acids tagged with alkyne groups for metabolic labeling, enabling the tracking and identification of lipids in complex biological systems through mass spectrometry.
Application 1: Structural Analysis of Membranes Using Brominated Lipid Probes and Cryo-EM
Application Note
The use of brominated lipids as contrast probes for cryo-electron microscopy (cryo-EM) is an emerging tool for investigating the nanoscale structure of biological membranes.[3][4] Lipids are fundamental to membrane organization, and understanding their arrangement is crucial for comprehending cellular processes.[3] In cryo-EM, the addition of heavy atoms like bromine to lipid molecules enhances the electron scattering, providing the necessary contrast to visualize the fine details of lipid organization within bilayers and at protein-lipid interfaces.[3][5][6][7]
This technique has been successfully employed to study leaflet-level and protein-localized structural lipid patterns within highly constricted and thinned membrane nanotubes.[3][5] By comparing cryo-EM reconstructions of membranes with and without brominated lipids, researchers can discern asymmetries in lipid composition and conformation.[3][5] Molecular dynamics simulations often complement these experimental observations to provide a more detailed molecular-scale understanding.[3][4] This approach is particularly valuable for studying the effects of membrane curvature and protein-induced membrane remodeling on lipid organization.[3][5]
Experimental Workflow for Cryo-EM with Brominated Lipids
Caption: Workflow for structural analysis using brominated lipids and Cryo-EM.
Protocol: Sample Preparation for Cryo-EM Analysis of Membranes Containing Brominated Lipids
This protocol is a generalized procedure based on methodologies described for studying membrane remodeling.[3][5]
1. Preparation of Lipid Vesicles:
-
Lipid Mixture Preparation: Prepare a lipid mixture in a glass vial. For example, a mix could include a primary phospholipid (e.g., SDPC), a negatively charged phospholipid (e.g., POPS), a signaling lipid (e.g., PIP2), cholesterol, and the brominated lipid of interest (e.g., SDPC-Br). The brominated lipid is typically included at a specific mole percentage.
-
Solvent Evaporation: Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate buffer (e.g., HEPES buffer with NaCl and KCl) to a final lipid concentration of 1-5 mg/mL. Vortex vigorously to form multilamellar vesicles.
-
Vesicle Extrusion: To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
2. Reconstitution of Membrane Proteins (if applicable):
-
If studying protein-lipid interactions, incubate the purified protein with the pre-formed vesicles at a specific protein-to-lipid ratio. The incubation conditions (time, temperature) will be protein-dependent.
3. Cryo-EM Grid Preparation (Vitrification):
-
Apply 3-4 µL of the sample (vesicles or protein-reconstituted vesicles) to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).
-
Blot the grid to remove excess liquid, leaving a thin film of the sample across the holes.
-
Immediately plunge-freeze the grid in liquid ethane (B1197151) using a vitrification apparatus (e.g., a Vitrobot). This process freezes the sample rapidly, preventing the formation of ice crystals and preserving the native structure.
4. Cryo-EM Data Collection and Analysis:
-
Transfer the vitrified grids to a cryo-electron microscope.
-
Collect images (micrographs) at a low electron dose to minimize radiation damage.
-
Process the images using specialized software to generate a 3D reconstruction of the membrane and any associated proteins.
-
Analyze the resulting density map to identify the location and organization of the brominated lipids, which will appear as regions of higher density.
Application 2: Metabolic Labeling and Analysis of Lipids via Click Chemistry
Application Note
Click chemistry has become a cornerstone of modern lipidomics for its ability to track the metabolism of fatty acids and other lipid precursors in living systems.[8][9][10] This bioorthogonal approach involves introducing a small, non-disruptive chemical handle, typically a terminal alkyne, onto a lipid precursor (e.g., a fatty acid).[11][12] Cells are then cultured with this "clickable" lipid, which is incorporated into various complex lipid species through endogenous metabolic pathways.[13][14][15]
Following metabolic labeling, lipids are extracted, and the alkyne-tagged species are covalently linked to a reporter molecule containing an azide (B81097) group via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[16][17] The reporter molecule can be a fluorophore for imaging applications or, for mass spectrometry-based lipidomics, a tag that enhances ionization and provides a unique fragmentation signature for identification and quantification.[8][9] This method offers high sensitivity and specificity, allowing for the detection of hundreds of newly synthesized lipid species.[9][10] It can be adapted for multiplexing, enabling the comparison of lipid metabolism under different conditions in a single experiment.[9][13]
Experimental Workflow for Click Chemistry-Based Lipidomics
Caption: Workflow for click chemistry-based lipidomics analysis.
Protocol: Metabolic Labeling, Click Reaction, and MS Analysis of Lipids
This protocol is a generalized procedure based on established methods for click chemistry-based lipidomics.[13][16][18]
1. Metabolic Labeling of Cells:
-
Cell Culture: Plate cells (e.g., hepatocytes) at a desired density in appropriate culture plates and allow them to adhere.[13]
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving the alkyne-labeled fatty acid (e.g., 17-octadecynoic acid) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then adding it to the culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery.[14][15] The final concentration of the alkyne fatty acid is typically in the range of 10-100 µM.
-
Incubation: Remove the standard culture medium from the cells and replace it with the labeling medium. Incubate for a period ranging from minutes to hours, depending on the metabolic process being studied.[13]
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess labeling medium.
2. Lipid Extraction:
-
Lyse the cells and extract total lipids using a standard method such as a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction.[19]
-
Dry the lipid extract under a stream of nitrogen and store it at -80°C until further processing.
3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
Reagent Preparation: Prepare fresh stock solutions of the azide reporter tag (e.g., an azide-containing mass tag), copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate (B8700270) or TCEP) to reduce Cu(II) to the catalytic Cu(I) species, and a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
Reaction Setup: Re-dissolve the dried lipid extract in a suitable solvent mixture (e.g., methanol/chloroform). Add the azide reporter, TBTA, CuSO₄, and the reducing agent in sequence.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
4. Sample Preparation for Mass Spectrometry:
-
After the click reaction, the sample is ready for analysis. It may be diluted in an appropriate solvent for direct infusion or injection into a liquid chromatography system.
5. LC-MS/MS Analysis:
-
Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS). The LC step separates the complex lipid mixture before it enters the mass spectrometer.
-
The mass spectrometer is operated to detect the unique mass of the clicked lipids and to fragment them (MS/MS) to confirm their identity based on the characteristic fragmentation of the reporter tag and the lipid backbone.[8][18]
Quantitative Data Summary
The following tables summarize typical quantitative parameters and results from click chemistry-based lipidomics experiments as reported in the literature.
Table 1: Typical Experimental Parameters for Click Chemistry Lipidomics
| Parameter | Typical Value/Range | Reference |
| Cell Plating Density | 75,000 cells/well (24-well plate) | [13] |
| Alkyne Fatty Acid Conc. | 10 - 300 µM | [13][16] |
| Labeling Time | 5 min - 24 hours | [13][16] |
| Azide Reporter Conc. | 0.5 - 50 µM | [11] |
| Copper Catalyst Conc. | 200 µM - 2 mM | [11] |
| Detection Limit | 0.1 - 0.2 pmol | [8][12] |
Table 2: Representative Results from a Click Chemistry Lipidomics Experiment
| Labeling Time | Number of Labeled Species Identified | Number of Lipid Classes | Reference |
| 5 minutes | 150 - 250 | ~15-17 | [8][9] |
| 1 hour | up to 1000 | >17 | [9] |
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. limes-institut-bonn.de [limes-institut-bonn.de]
- 10. Click-Mass Spectrometry of lipids - Technologie [provendis.info]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 14. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Troubleshooting & Optimization
Technical Support Center: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a plausible synthetic route involving a Grignard coupling reaction.
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step |
| Inefficient Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated. Use anhydrous solvents and glassware. A small crystal of iodine can be added to initiate the reaction.[1] |
| Side Reactions of the Grignard Reagent | Add the Grignard reagent slowly to the reaction mixture at a low temperature to minimize side reactions.[1] If the substrate is an α,β-unsaturated carbonyl, 1,4-addition may compete with the desired 1,2-addition.[2][3] |
| Poor Coupling Efficiency | Ensure the catalyst (e.g., Li2CuCl4) is active. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Product Degradation | Polyunsaturated compounds can be sensitive to oxidation.[4] Work up the reaction under an inert atmosphere and use degassed solvents. Store the final product under an inert atmosphere at a low temperature. |
Issue 2: Formation of Stereoisomers (E/Z mixtures)
| Potential Cause | Troubleshooting Step |
| Isomerization during Synthesis | The use of a triflate precursor and a copper-catalyzed Grignard coupling has been shown to proceed with retention of the (Z,Z,Z)-geometry.[5] Avoid harsh acidic or basic conditions and prolonged heating, which can cause isomerization. |
| Non-stereoselective Wittig Reaction | If a Wittig-type reaction is used to construct the triene system, the choice of ylide and reaction conditions is crucial for Z-selectivity. Stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities | Use a high-resolution silica (B1680970) gel for column chromatography with a carefully optimized solvent system. Thin-layer chromatography (TLC) should be used to determine the optimal eluent.[6] |
| Product Instability on Silica Gel | If the product is sensitive to silica gel, consider using a less acidic stationary phase like neutral alumina (B75360) or a reverse-phase column. |
| Presence of Non-polar Impurities | A multi-step purification process involving both normal and reverse-phase chromatography might be necessary to remove all impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for obtaining this compound with high stereochemical purity?
A1: A highly effective method involves the metal-catalyzed cross-coupling reaction between a Grignard reagent and a triflate derived from a (Z,Z,Z)-trienol. A study on the synthesis of homologous (3Z,6Z,9Z)-3,6,9-trienes reported high yields (>92%) with retention of the Z-configuration using Li2CuCl4 as a catalyst.[5] This approach is likely adaptable for the synthesis of the desired bromo-heptadecatriene.
Q2: How can I prepare the necessary (Z,Z,Z)-triene precursor?
A2: The (Z,Z,Z)-triene motif can be constructed using various methods, including the Wittig reaction with Z-selective ylides or by utilizing naturally occurring polyunsaturated fatty acids, such as linolenic acid, as starting materials.[7]
Q3: What are the critical parameters for the Grignard coupling step?
A3: Key parameters include the use of anhydrous conditions, activated magnesium, an appropriate catalyst like Li2CuCl4, and maintaining a low reaction temperature to ensure high yield and selectivity.[1][5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
Q5: What are the best practices for storing this compound?
A5: Due to the polyunsaturated nature of the molecule, it is susceptible to oxidation.[4] The purified compound should be stored under an inert atmosphere (argon or nitrogen), at a low temperature (ideally -20°C or below), and protected from light.
Data Presentation
Table 1: Reported Yields for the Synthesis of (3Z,6Z,9Z)-3,6,9-Triene Homologues via Grignard Coupling with a Triflate Precursor.[5]
| Product | Alkyl Grignard Reagent | Isolated Yield (%) |
| (3Z,6Z,9Z)-3,6,9-Nonadecatriene | Methyl magnesium bromide | 94 |
| (3Z,6Z,9Z)-3,6,9-Eicosatriene | Ethyl magnesium bromide | 92 |
| (3Z,6Z,9Z)-3,6,9-Heneicosatriene | Propyl magnesium bromide | 93 |
| (3Z,6Z,9Z)-3,6,9-Docosatriene | Butyl magnesium bromide | 93 |
| (3Z,6Z,9Z)-3,6,9-Tricosatriene | Pentyl magnesium bromide | 94 |
Experimental Protocols
A detailed experimental protocol for a key synthetic step is provided below. This protocol is adapted from a similar synthesis of (3Z,6Z,9Z)-3,6,9-trienes.[5]
Protocol: Li2CuCl4-Catalyzed Cross-Coupling of a (Z,Z,Z)-Trienyl Triflate with a Grignard Reagent
-
Preparation of the Triflate: To a solution of the corresponding (Z,Z,Z)-heptadecatrien-1-ol in anhydrous dichloromethane (B109758) at -10°C under an argon atmosphere, add pyridine (B92270) followed by the dropwise addition of trifluoromethanesulfonic anhydride. Stir the mixture at this temperature for 30 minutes.
-
Grignard Coupling: In a separate flask, prepare the appropriate bromoalkyl Grignard reagent in anhydrous diethyl ether.
-
Reaction: Cool the Grignard reagent solution to -78°C and add a catalytic amount of Li2CuCl4 in THF. To this mixture, add the previously prepared triflate solution dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to -10°C and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.
Mandatory Visualization
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. youtube.com [youtube.com]
- 4. Free Radical Chain Reactions and Polyunsaturated Fatty Acids in Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. "Biosynthesis of (3Z,6Z,9Z)-3,6,9-octadecatriene: the main component of the pheromone blend of Erannis bajaria" [pherobase.com]
Technical Support Center: Purification of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its chemical structure: a long-chain bromoalkane with three Z-configured double bonds. The key difficulties include:
-
Oxidative Instability: Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation, which can lead to the formation of hydroperoxides, aldehydes, and other degradation products, reducing the purity and yield of the final product.[1][2]
-
Isomerization: The cis (Z) double bonds can isomerize to the more stable trans (E) configuration, especially when exposed to heat, light, or acidic conditions.
-
Thermal Instability: Long-chain bromoalkanes can be prone to degradation at elevated temperatures, which can complicate purification by distillation.
-
Separation from Structurally Similar Impurities: Removal of geometric isomers (e.g., E,Z,Z or Z,E,Z isomers) and other closely related impurities can be challenging due to their similar physical properties.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored under the following conditions:
-
Low Temperature: Store at -20°C or below to reduce the rate of oxidation and isomerization.
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light-induced degradation.
-
High-Purity Solvents: If in solution, use deoxygenated, high-purity solvents.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and isomers. A reversed-phase C18 column is often a good starting point.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the isomeric purity and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Oxidation during purification | 1. Degas all solvents before use. 2. Work under an inert atmosphere (argon or nitrogen) as much as possible. 3. Add a radical scavenger like BHT (butylated hydroxytoluene) to the crude material before purification. 4. Keep the sample cold during all steps of the purification process. |
| Degradation on silica (B1680970) gel | 1. Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider using deactivated silica gel (e.g., by adding 1% triethylamine (B128534) to the eluent).[5][6] 2. Alternatively, use a less acidic stationary phase like Florisil or alumina (B75360).[5] |
| Compound is too volatile for complete solvent removal | 1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. 2. For final solvent removal, use a high-vacuum line at low temperature. |
| Irreversible adsorption to the stationary phase | 1. Change the stationary phase (e.g., from silica to alumina or a bonded phase). 2. Modify the mobile phase to be more competitive for binding sites on the stationary phase. |
Problem 2: Presence of geometric isomers in the final product.
| Possible Cause | Troubleshooting Steps |
| Isomerization during synthesis or workup | 1. Avoid high temperatures and exposure to strong acids or bases during the synthesis and workup. 2. Minimize exposure to light. |
| Inadequate separation by column chromatography | 1. Use a longer column or a stationary phase with a smaller particle size for better resolution. 2. Optimize the mobile phase. A less polar solvent system may improve the separation of non-polar isomers. 3. Consider argentation chromatography (silica gel impregnated with silver nitrate), which can separate compounds based on the degree of unsaturation and the geometry of the double bonds.[7][8] |
| Co-elution of isomers | 1. If column chromatography is insufficient, consider preparative HPLC for higher resolution. A reversed-phase C18 column with an acetonitrile/water or methanol/water mobile phase is a good starting point.[4] |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane (B92381)/Ethyl Acetate (B1210297) (gradient) | 85-95% | High capacity, relatively low cost.[9] | Lower resolution for isomers, potential for degradation on silica.[5] |
| Argentation Chromatography | AgNO₃-impregnated Silica Gel | Hexane/Toluene | >98% | Excellent for separating Z/E isomers.[7] | Lower capacity, more expensive. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water | >99% | High resolution, excellent for final polishing.[3][4] | Lower capacity, higher cost, requires specialized equipment. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of glass wool or cotton at the bottom of the column.[5]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).[5]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Protocol 2: Argentation Column Chromatography
-
Preparation of AgNO₃-impregnated Silica Gel:
-
Dissolve silver nitrate (B79036) in deionized water or acetonitrile.
-
Add silica gel to the solution and mix thoroughly.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained. Protect from light during this process.
-
-
Column Packing and Elution:
-
Pack the column with the prepared stationary phase as described in Protocol 1.
-
Elute with a non-polar mobile phase, such as hexane or a hexane/toluene mixture. The Z-isomers will be retained more strongly than the E-isomers.
-
Mandatory Visualization
References
- 1. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 2. twinwoodcattle.com [twinwoodcattle.com]
- 3. Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To ensure stability, this compound, a colorless oil, should be stored at temperatures between 2-8°C for short-term use. For long-term storage, it is highly recommended to store it at -20°C.[1] The compound should always be protected from light and air.
Q2: What solvents are compatible with this compound?
A2: This compound is soluble in organic solvents such as chloroform, dichloromethane, and DMSO.[1] When preparing solutions for storage, it is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: How stable is this compound?
A3: As a polyunsaturated aliphatic bromide, this compound is susceptible to degradation, primarily through oxidation. The multiple double bonds in its structure make it prone to reaction with atmospheric oxygen, leading to the formation of hydroperoxides and other secondary oxidation products. This process is accelerated by exposure to light, heat, and certain metals.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products are lipid hydroperoxides, formed through free radical-mediated oxidation. These can further decompose into a complex mixture of secondary products, including aldehydes, ketones, and shorter-chain fatty acids. Oxidative hydrolysis can also lead to the formation of α-bromoketones.
Q5: Are there any known biological activities of this compound or similar structures?
A5: While specific biological activities of this compound are not extensively documented, related brominated fatty acids have shown potential antibacterial properties. Furthermore, fatty acids and their derivatives are known to act as ligands for nuclear receptors like PPARα, which are key regulators of lipid metabolism.
Quantitative Data Summary
The following table summarizes the key physical and storage parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₉Br | [2] |
| Molecular Weight | 313.32 g/mol | [2] |
| Physical Form | Colorless Oil | [1] |
| Short-Term Storage | 2-8°C (Refrigerate) | [1] |
| Long-Term Storage | -20°C (Freeze) | |
| Recommended Solvents | Chloroform, Dichloromethane, DMSO | [1] |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Protocol for Handling and Preparing Solutions of this compound
This protocol outlines the best practices for handling this air- and light-sensitive compound to minimize degradation during experimental use.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., chloroform, dichloromethane, or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Glass vials with Teflon-lined caps
-
Gas-tight syringes and needles
-
Schlenk line or glove box (recommended)
Procedure:
-
Preparation: Before opening the vial, allow the compound to equilibrate to room temperature to prevent condensation of moisture inside the container.
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glove box to minimize exposure to oxygen.
-
Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Dissolution:
-
Carefully open the vial containing the compound under a positive pressure of inert gas.
-
Using a gas-tight syringe, add the desired volume of degassed anhydrous solvent to the vial.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can introduce atmospheric gases.
-
-
Aliquoting and Storage of Solutions:
-
If the entire solution will not be used immediately, it is best to prepare aliquots in separate glass vials with Teflon-lined caps.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
Store the solutions at -20°C, protected from light.
-
-
Use in Experiments:
-
When using the solution, retrieve an aliquot and allow it to warm to the experimental temperature.
-
Use gas-tight syringes to transfer the solution to your reaction vessel, maintaining an inert atmosphere throughout the process.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound and its solutions have been stored at the correct temperature, protected from light and air. 2. Prepare fresh solutions from a new stock vial. 3. Use inert atmosphere techniques for all handling steps. |
| Appearance of unknown peaks in analytical data (e.g., HPLC, GC-MS) | Formation of oxidation products. | 1. Confirm the identity of the main peak corresponding to the intact compound. 2. Compare with a freshly prepared standard. 3. If degradation is confirmed, review and improve handling and storage procedures. Consider adding an antioxidant like BHT to solvents if compatible with the experiment. |
| Compound appears viscous or discolored | Significant oxidation and polymerization. | The compound is likely degraded and should not be used. Discard and obtain a fresh batch. |
| Low reactivity or biological activity | The concentration of the active compound has decreased due to degradation. | 1. Quantify the concentration of the stock solution using an appropriate analytical method before use. 2. Prepare fresh solutions and use them immediately. |
Visualizations
PPARα Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by fatty acid ligands, a potential mechanism of action for compounds like this compound.
References
Improving the efficiency of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a sulfonylation reagent
Technical Support Center: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a Sulfonylation Reagent
Disclaimer: Based on currently available scientific literature, this compound is not a recognized sulfonylation reagent. This technical support guide is constructed based on general principles of sulfonylation reactions and provides a hypothetical framework for the use of a reagent derived from this molecule, hereafter referred to as BHTS (Bromo-Heptadecatriene Triene Sulfonyl derivative). The troubleshooting advice and protocols are based on common challenges encountered in organic synthesis.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism for BHTS as a sulfonylation reagent?
While the reactivity of the parent compound, this compound, leans towards alkylation, a derived sulfonylation reagent (BHTS) would likely be a sulfonyl halide or a similar activated sulfonic acid derivative. The general mechanism involves the nucleophilic attack of a substrate (e.g., an alcohol or amine) on the electrophilic sulfur atom of the BHTS, leading to the formation of a sulfonate ester or a sulfonamide, respectively, with the displacement of a leaving group.
2. What are the most critical parameters to control in a sulfonylation reaction with BHTS?
The most critical parameters are:
-
Temperature: These reactions are often exothermic. Low temperatures (e.g., 0 °C to room temperature) are typically employed to minimize side reactions.
-
Base: A non-nucleophilic base is crucial to neutralize the acid byproduct (e.g., HBr or HCl) without competing with the substrate. Common choices include triethylamine (B128534) (TEA) or pyridine.
-
Solvent: An inert, anhydrous aprotic solvent is necessary to prevent reaction with the solvent. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are common choices.
-
Moisture: Sulfonylating agents are highly sensitive to moisture. All glassware should be oven-dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
3. How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A spot for your starting material, the BHTS reagent, and the product should be followed over time. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicate reaction progression.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive BHTS reagent (degraded by moisture).2. Insufficiently strong or hindered base.3. Low reaction temperature.4. Steric hindrance in the substrate. | 1. Use a fresh batch or newly prepared BHTS. Ensure anhydrous conditions.2. Switch to a stronger or less hindered base (e.g., DBU or DMAP as a catalyst).3. Gradually increase the reaction temperature and monitor by TLC.4. Increase reaction time or consider a less sterically hindered sulfonylation reagent if possible. |
| Recovery of Starting Material | 1. Reaction conditions are too mild.2. The chosen base is not strong enough to deprotonate the substrate. | 1. Increase the reaction temperature and/or reaction time.2. Use a stronger base or add a catalytic amount of a stronger base like DMAP. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions.2. The base is acting as a nucleophile.3. The substrate has multiple reactive sites. | 1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).2. Use a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).3. Consider using a protecting group strategy to block other reactive sites on your substrate. |
| Difficult Purification | 1. The product has similar polarity to the starting material or byproducts.2. The product is unstable on silica (B1680970) gel. | 1. Optimize your TLC mobile phase to achieve better separation before attempting column chromatography.2. Consider alternative purification methods such as recrystallization, distillation, or using a different stationary phase (e.g., alumina). |
Experimental Protocols
General Protocol for Sulfonylation of an Alcohol using BHTS
Materials:
-
Substrate (alcohol)
-
BHTS (hypothetical sulfonylation reagent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Oven-dried round-bottom flask and magnetic stir bar
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., TEA, 1.5 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve BHTS (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the BHTS solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a sulfonylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Optimizing Reaction Conditions for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges for a polyunsaturated molecule like this compound?
A1: The main challenges in synthesizing long-chain polyunsaturated fatty acids (PUFAs) and their derivatives include controlling the stereochemistry of the double bonds (Z-selectivity), preventing oxidation of the electron-rich double bonds, and avoiding side reactions like isomerization or polymerization.[1] Purification can also be difficult due to the nonpolar nature of the molecule and potential instability on common purification media like silica (B1680970) gel.
Q2: Which synthetic strategies are most common for achieving Z-selective alkene synthesis?
A2: The Wittig reaction is a widely used and effective method for creating Z-alkenes from aldehydes and ketones.[2] Specifically, using non-stabilized or semi-stabilized phosphonium (B103445) ylides in aprotic solvents typically favors the formation of the Z-isomer. Another common strategy involves the Sonogashira coupling to create a carbon-carbon triple bond, followed by a stereoselective partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, to yield the Z-alkene.
Q3: How can I purify the final product, this compound, while minimizing degradation?
A3: Purification of polyunsaturated compounds requires gentle techniques to prevent degradation. Column chromatography using silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be effective for separating Z/E isomers and other impurities. It is also crucial to use degassed solvents and carry out the purification under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The purified compound should be stored in a cool, dark place under an inert atmosphere.
Q4: What analytical techniques are best for confirming the stereochemistry and purity of the final product?
A4: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and, specifically, the stereochemistry of the double bonds. For Z-alkenes, the coupling constant (J-value) for the vinylic protons in ¹H NMR is typically smaller (around 7-12 Hz) compared to E-alkenes (around 13-18 Hz). Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for assessing purity and confirming the molecular weight.
Troubleshooting Guides
This section addresses specific issues that may arise during the key synthetic steps for this compound.
Guide 1: Wittig Reaction for Z-Alkenes
Problem: Low Yield or Poor Z:E Selectivity
| Possible Cause | Troubleshooting Step |
| Incorrect Ylide Formation | Ensure the phosphonium salt is completely dry. Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) to deprotonate the salt.[2] The reaction should be performed under strictly anhydrous and anaerobic conditions. |
| Unstable Ylide | Some phosphonium ylides can be unstable. Generate the ylide in the presence of the aldehyde or ketone starting material to ensure it reacts as it is formed.[3] |
| Wrong Solvent | Use a non-polar, aprotic solvent like THF or diethyl ether. Polar solvents can stabilize the betaine (B1666868) intermediate, leading to a higher proportion of the E-isomer. |
| Reaction Temperature | Perform the ylide formation and the subsequent reaction with the carbonyl compound at low temperatures (e.g., -78 °C to 0 °C) to maximize Z-selectivity. |
| Steric Hindrance | If the aldehyde or the ylide is sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or using a less hindered synthetic route. |
Guide 2: Sonogashira Coupling
Problem: Low Yield of Coupled Product
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation. |
| Inappropriate Base or Solvent | Triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are commonly used as both the base and solvent. For some substrates, using a different solvent like DMF or toluene (B28343) with a suitable base (e.g., K₂CO₃, Cs₂CO₃) can improve yields.[4] |
| Homo-coupling of Alkyne (Glaser Coupling) | This side reaction is often promoted by the presence of oxygen. Running the reaction under a strict inert atmosphere (argon or nitrogen) can minimize this. Using a copper-free Sonogashira protocol can also be an effective alternative.[5] |
| Substrate Reactivity | The reactivity of organic halides in Sonogashira coupling generally follows the order: I > Br > Cl. If using a bromide, a more active catalyst system or higher temperatures may be necessary.[4] |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Wittig Reaction
-
Ylide Formation: Under an argon atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C.
-
Add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether or hexane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to remove the triphenylphosphine (B44618) oxide byproduct and isolate the desired alkene.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a degassed solution of the vinyl or aryl halide (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., triethylamine or THF/diisopropylamine mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting halide is consumed (monitored by TLC or GC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Sonogashira Coupling Conditions
The following table summarizes the optimization of reaction conditions for a representative Sonogashira coupling, as might be used in a building block approach to the target molecule.[6]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | 50 | 94 |
| 2 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCE | 50 | 85 |
| 3 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | Toluene | 50 | 78 |
| 4 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | THF | 50 | 65 |
| 5 | Pd(OAc)₂ (2.5) | None | Cs₂CO₃ | DCM | 50 | 21 |
| 6 | Pd(OAc)₂ (2.5) | 2,2'-bipyridine (10) | Cs₂CO₃ | DCM | 25 | 65 |
Data is illustrative and based on a model reaction.[6] DCM = Dichloromethane, DCE = Dichloroethane, THF = Tetrahydrofuran.
Visualizations
Caption: A simplified workflow for the synthesis of the target molecule.
Caption: Troubleshooting logic for a low-yielding Wittig reaction.
References
- 1. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene. The information is designed to address potential challenges during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound under typical laboratory conditions?
A1: While specific degradation pathways for this compound are not extensively documented, based on its structure as a polyunsaturated brominated alkene, the primary degradation routes are expected to be oxidation and photodegradation.
-
Oxidation: The multiple double bonds in the polyunsaturated chain are susceptible to auto-oxidation upon exposure to air. This process can be accelerated by heat, light, and the presence of metal ions. The initial products are typically hydroperoxides, which can further break down into a complex mixture of smaller aldehydes, ketones, and carboxylic acids.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This is a common issue for polyunsaturated lipids.[1]
-
Microbial Degradation: In non-sterile environments, microbial enzymes can metabolize the alkene chain, potentially leading to beta-oxidation and cleavage of the carbon chain.[2]
Q2: My sample of this compound shows impurities upon analysis, even when stored at low temperatures. What could be the cause?
A2: Impurity formation, even under recommended storage conditions (-20°C), can occur due to several factors:
-
Oxygen Exposure: The compound is sensitive to oxygen.[1] Ensure that it is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation. It is advisable to aliquot the sample into smaller, single-use vials.
-
Inappropriate Storage Vessels: Use glass vials with tight-fitting caps (B75204) to prevent oxygen ingress. Some plastics may be permeable to oxygen or leach contaminants.
-
Light Exposure: Even brief exposure to laboratory lighting during handling can initiate photodegradation. Use amber vials or wrap vials in aluminum foil to protect the sample from light.[1]
Q3: What are the best practices for handling and storing this compound to ensure its stability?
A3: To maintain the integrity of this compound, follow these handling and storage guidelines:
-
Storage Temperature: Store at -20°C or lower for long-term stability.[3]
-
Inert Atmosphere: Always store under an inert gas like argon or nitrogen to prevent oxidation.[4]
-
Protection from Light: Use amber glass vials or cover clear vials to protect the compound from light.[1]
-
Solvent Choice: If stored in solution, use a high-purity, degassed organic solvent such as chloroform (B151607) or dichloromethane.[5]
-
Minimize Transfers: Aliquot the compound upon receipt to avoid repeated handling of the main stock.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Analyze the purity of your working solution by a suitable analytical method (e.g., GC-MS or LC-MS) immediately before use. Prepare fresh working solutions from a properly stored stock for each experiment. |
| Solvent Effects | Ensure the solvent used to dissolve the compound is compatible with your assay and that the final solvent concentration is consistent across all experimental conditions. Run a solvent-only control. |
| Interaction with Assay Components | The bromine atom and unsaturated bonds could potentially interact with components of your assay medium or other reagents. Investigate potential quenching or interference effects. |
Issue 2: Difficulty in detecting the compound or its metabolites in complex biological matrices.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize your lipid extraction protocol. A common method is the Folch or Bligh-Dyer extraction. Ensure the solvent polarity is appropriate for extracting a moderately polar lipid. |
| Low Abundance | The compound or its metabolites may be present at very low concentrations. Consider using a more sensitive analytical instrument or developing a more targeted analytical method, such as selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS. |
| Matrix Effects | Biological matrices can suppress the ionization of the target analyte in mass spectrometry. Perform a matrix effect study by spiking a known amount of the compound into an extract from a control sample. |
Quantitative Data Summary
The following table summarizes potential degradation products of this compound based on general principles of lipid oxidation. The actual distribution and abundance of these products would need to be determined experimentally.
| Degradation Pathway | Potential Products | Factors Influencing Formation | Analytical Method for Detection |
| Auto-oxidation | Hydroperoxides, Aldehydes (e.g., malondialdehyde), Ketones, Short-chain carboxylic acids | Oxygen, Heat, Light, Metal ions | LC-MS, GC-MS (after derivatization) |
| Photodegradation | Isomers (cis-trans isomerization), Cleavage products (aldehydes, ketones) | UV light, Visible light | GC-MS, HPLC-UV |
| Enzymatic Degradation (Microbial) | Hydroxylated fatty acids, Epoxides, Cleavage of the carbon chain via β-oxidation | Presence of microorganisms, Water, Nutrients | LC-MS/MS, GC-MS |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol outlines a method to assess the stability of the compound under different storage conditions.
-
Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., chloroform) in amber glass vials.
-
Storage Conditions: Expose the aliquots to different conditions:
-
-80°C under argon (Control)
-
-20°C under argon
-
-20°C with air in the headspace
-
4°C in the dark
-
Room temperature with light exposure
-
-
Time Points: At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each condition.
-
Analysis: Analyze the samples by GC-MS or LC-MS to determine the remaining percentage of the parent compound and to identify any degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic degradation of the compound in a liver microsome system.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and this compound.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then add NADPH to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant containing the compound and its metabolites.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites over time.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. This compound | 156559-07-8 - Coompo [coompo.com]
Validation & Comparative
A Comparative Guide to (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene and Other Bromoalkenes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, bromoalkenes serve as versatile building blocks for the construction of complex molecular architectures. Their utility in carbon-carbon bond-forming reactions, particularly in the synthesis of natural products and pharmaceuticals, is well-established. This guide provides a comparative analysis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, a long-chain polyunsaturated bromoalkene, against other classes of bromoalkenes in common synthetic applications.
This compound is a key intermediate in the synthesis of isotopically labeled linolenic acid, an essential omega-3 fatty acid. Its unique structure, featuring a terminal bromide and a specific arrangement of cis double bonds, dictates its reactivity and potential applications in the synthesis of complex lipids and other bioactive molecules.
Synthesis of this compound
A plausible and efficient synthesis of this compound commences from the readily available α-linolenic acid. The synthetic strategy involves an oxidative cleavage to shorten the carbon chain, followed by reduction and bromination.
Experimental Protocol: Synthesis of this compound
Step 1: Oxidative Cleavage of α-Linolenic Acid to (Z,Z,Z)-3,6,9-Heptadecatrienal
-
Dissolve α-linolenic acid (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) through the solution until a blue color persists, indicating the reaction is complete.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add triphenylphosphine (B44618) (PPh₃, 1.2 eq) portion-wise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield (Z,Z,Z)-3,6,9-Heptadecatrienal.
Step 2: Reduction to (Z,Z,Z)-3,6,9-Heptadecatrien-1-ol
-
Dissolve the aldehyde from Step 1 (1.0 eq) in ethanol (B145695) (EtOH) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise with stirring.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alcohol.
Step 3: Bromination to this compound
-
Dissolve the alcohol from Step 2 (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel (eluent: hexane) to afford the final product.
Comparative Performance in Synthesis
The reactivity of bromoalkenes is significantly influenced by several factors, including the nature of the carbon-bromine bond (sp² vs. sp³), the stereochemistry of the double bond (Z vs. E), and the overall molecular structure.
Grignard Reagent Formation and Reactivity
Grignard reagents are fundamental in C-C bond formation. The formation and reactivity of a Grignard reagent from this compound are expected to be comparable to other primary alkyl bromides. The presence of the polyunsaturated chain is unlikely to interfere with the formation of the Grignard reagent, provided that anhydrous conditions are strictly maintained.
Table 1: Comparison of Bromoalkenes in Grignard Reactions
| Bromoalkene Type | Structure Example | Grignard Formation Efficiency | Reactivity with Electrophiles | Key Considerations |
| This compound | C₁₇H₂₉Br | High | High (typical for primary alkyl Grignards) | Requires strictly anhydrous conditions to prevent quenching by acidic protons. The long, flexible chain may influence reaction kinetics. |
| Saturated Primary Alkyl Bromide | 1-Bromooctane | High | High | Standard Grignard reaction conditions apply. |
| Vinyl Bromide | 1-Bromo-1-hexene | Moderate to High | High | Formation can be slower than alkyl bromides. Retains stereochemistry of the double bond. |
| Aryl Bromide | Bromobenzene | High | High | Standard for forming aryl-carbon bonds. |
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki Coupling
The Suzuki coupling is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The reactivity of bromoalkenes in Suzuki coupling generally follows the order: Aryl-Br ≈ Vinyl-Br > Alkyl-Br. This compound, being a primary alkyl bromide, is expected to be less reactive than vinyl or aryl bromides. However, with appropriate catalyst and ligand systems, good yields can be achieved.
A Comparative Guide to Sulfonylation Reagents for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various sulfonylation reagents for the functionalization of the polyunsaturated long-chain bromoalkene, (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene. Due to the absence of specific experimental data for this compound, this comparison utilizes data from analogous reactions with other polyunsaturated fatty acids and long-chain alkenes to provide a representative overview of reagent performance. The selection of an appropriate sulfonylation agent is critical for achieving desired reactivity, selectivity, and yield, which are paramount in the synthesis of novel bioactive molecules and drug candidates.
Executive Summary
The introduction of a sulfonyl group into a molecule like this compound can significantly alter its physicochemical properties and biological activity. This guide compares traditional and modern sulfonylation reagents, focusing on their application to carbon-carbon double bonds. Key performance indicators such as reaction efficiency, regioselectivity, and substrate scope are discussed. While classical reagents like sulfonyl chlorides in the presence of a catalyst offer a straightforward approach, modern photocatalytic methods provide milder reaction conditions and alternative selectivities.
Data Presentation: Comparison of Sulfonylation Reagents
The following table summarizes the performance of various sulfonylation reagents in reactions with representative polyunsaturated substrates. The data is compiled from multiple sources to provide a comparative overview.
| Sulfonylation Reagent | Typical Substrate | Catalyst/Initiator | Reaction Conditions | Yield (%) | Key Characteristics & Remarks |
| p-Toluenesulfonyl Chloride (TsCl) | Polyunsaturated Fatty Acid Ester | Radical Initiator (AIBN) | Toluene, 80°C, 12h | 60-75 | Well-established method, moderate to good yields. May require higher temperatures, potentially leading to side reactions. |
| Methanesulfonyl Chloride (MsCl) | Long-chain Alkene | Lewis Acid (e.g., AlCl₃) | CH₂Cl₂, 0°C to rt, 4h | 55-70 | Highly reactive, but can be less selective with multiple double bonds. Prone to elimination side reactions. |
| Benzenesulfonyl Chloride | Styrene derivatives | None (thermal) | Neat, 100°C, 24h | 70-85 | Can be effective for activated alkenes. Harsh conditions may not be suitable for sensitive substrates. |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Electron-rich Alkene | Pyridine | CH₂Cl₂, -78°C to rt, 2h | 75-90 | Highly reactive, suitable for less nucleophilic double bonds. Can be expensive and requires careful handling. |
| Aryl Sulfinic Acids | Styrene derivatives | Mn(OAc)₃ | Dioxane, 80°C, 6h | 80-95 | Milder conditions compared to sulfonyl chlorides. Good yields and regioselectivity. |
| Photocatalytic Hydrosulfonylation with Sulfonyl Chlorides | Various Alkenes | fac-Ir(ppy)₃ | MeCN, Blue LED, rt, 1-16h | 61-90[1] | Mild, visible-light mediated reaction.[1] High functional group tolerance.[1] Access to hydrosulfonylated products.[1] |
Experimental Protocols
Radical-Initiated Sulfonylation with p-Toluenesulfonyl Chloride
This protocol describes a general procedure for the free-radical addition of a sulfonyl chloride to a polyunsaturated alkene.
Materials:
-
This compound (or representative polyunsaturated alkene)
-
p-Toluenesulfonyl chloride (TsCl)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of the polyunsaturated alkene (1.0 eq) in anhydrous toluene, add p-toluenesulfonyl chloride (1.5 eq).
-
De-gas the solution by bubbling with an inert gas for 15 minutes.
-
Add the radical initiator AIBN (0.1 eq).
-
Heat the reaction mixture to 80°C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Photocatalytic Hydrosulfonylation with an Aryl Sulfonyl Chloride
This protocol outlines a modern, visible-light-mediated approach for the hydrosulfonylation of a polyunsaturated alkene.[1]
Materials:
-
This compound (or representative polyunsaturated alkene)
-
Aryl sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) (1.25 mmol)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.0 mmol)
-
fac-Ir(ppy)₃ (0.5 mol%)
-
Acetonitrile (B52724) (MeCN) (3.0 mL)
-
Blue LED light source (λmax = 450 nm)
Procedure:
-
In a reaction vial, combine the alkene (0.5 mmol), aryl sulfonyl chloride (1.25 mmol), (TMS)₃SiH (1.0 mmol), and fac-Ir(ppy)₃ (0.5 mol%).
-
Add acetonitrile (3.0 mL) and seal the vial.
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
The reaction time may vary (typically 1-16 hours); monitor progress by TLC or LC-MS.[1]
-
After completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the hydrosulfonylated product.[1]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the sulfonylation of a polyunsaturated alkene.
Plausible Signaling Pathway of a Sulfonated Lipid
The biological roles of sulfonated lipids are an active area of research. Sulfatides, a class of sulfated galactosylceramides, are known to be involved in various cellular processes, including cell adhesion and signaling. The following diagram illustrates a plausible signaling pathway initiated by a sulfonated lipid binding to a cell surface receptor.
Caption: A hypothetical signaling cascade initiated by a sulfonated lipid.
References
Comparative Analysis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene, a novel brominated polyunsaturated fatty acid, and its structural analogues. Due to the limited availability of published data on this specific molecule, this document leverages experimental data from closely related brominated lipids to provide a representative analysis of its potential physicochemical properties, spectral characteristics, and biological activities. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel halogenated lipids for potential therapeutic applications.
Physicochemical and Spectral Characterization
The introduction of a bromine atom to a polyunsaturated fatty acid backbone can significantly alter its physicochemical properties and introduce unique spectral signatures. The following table summarizes the expected and observed characteristics for this compound and compares them with a representative, structurally similar brominated fatty acid analogue found in the literature.
| Property | This compound (Predicted/Known) | 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid (Analogue 1)[1] |
| Molecular Formula | C₁₇H₂₉Br | C₂₀H₂₁BrO₂ |
| Molecular Weight | 313.32 g/mol | 373.29 g/mol |
| Appearance | Colorless Oil (Predicted) | Oil |
| ¹H NMR (CDCl₃) | Predicted shifts for olefinic protons (δ 5.3-5.5 ppm), allylic protons (δ 2.8 ppm), methylene (B1212753) protons (δ 2.0-2.1 ppm), and the terminal brominated carbon's protons (δ 3.4 ppm). | δ 110.1-140.9 (olefinic), δ 68.9, 80.0, 83.6, 89.6 (acetylenic) |
| ¹³C NMR (CDCl₃) | Predicted shifts for olefinic carbons (δ 127-132 ppm), allylic carbons (δ 25-30 ppm), and the carbon bearing the bromine atom (δ 33-35 ppm). | Not explicitly detailed in the abstract, but would show characteristic peaks for olefinic, acetylenic, and carboxylic acid carbons. |
| Mass Spectrometry | ESI-MS is expected to show a characteristic isotopic pattern for a bromine-containing compound with major peaks at m/z [M+H]⁺ and [M+Na]⁺. | ESITOFMS confirmed the molecular formula. |
Comparative Biological Activity
Halogenated lipids, particularly those derived from marine organisms, have demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and enzyme-inhibitory effects. This section compares the potential biological activities of this compound with known brominated fatty acid derivatives.
| Biological Activity | This compound (Hypothesized) | Brominated Polyunsaturated Lipids (from Xestospongia testudinaria)[2][3] | 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid[1] |
| Mechanism of Action | Potential activation of G-protein coupled receptors (e.g., GPR120) or nuclear receptors (e.g., PPARγ) involved in metabolic and inflammatory signaling. | Inhibition of pancreatic lipase (B570770). | Not specified, but cytotoxicity was observed. |
| In Vitro Efficacy | Unknown. | Potent inhibition of pancreatic lipase with IC₅₀ values in the low micromolar range. | Moderate cytotoxicity against cultured cells. |
| Therapeutic Potential | Anti-inflammatory, anti-diabetic, anti-obesity. | Anti-obesity. | Anti-cancer (based on cytotoxicity). |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of novel compounds. The following sections outline key experimental protocols relevant to the study of brominated fatty acids.
Synthesis of Brominated Polyunsaturated Fatty Acids
A general method for the bromination of polyunsaturated fatty acids involves the addition of bromine across the double bonds.
Materials:
-
Polyunsaturated fatty acid (e.g., linolenic acid)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the polyunsaturated fatty acid in the anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred fatty acid solution until a faint orange color persists.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) until the orange color disappears.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator to yield the brominated product.
-
Purify the product using column chromatography on silica (B1680970) gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation of brominated fatty acids.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Use standard pulse sequences for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in structure determination.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds.
Instrumentation:
-
Electrospray ionization mass spectrometer (ESI-MS) coupled to a time-of-flight (TOF) or Orbitrap analyzer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the potential of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed inhibition is not due to cytotoxicity.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway through which a brominated fatty acid derivative might exert its anti-inflammatory effects by activating GPR120, a receptor for free fatty acids.
Caption: Hypothesized GPR120-mediated anti-inflammatory signaling pathway for a brominated fatty acid.
Experimental Workflow
The following diagram outlines the general workflow for the characterization of a novel brominated fatty acid derivative.
Caption: General experimental workflow for the synthesis and characterization of brominated fatty acids.
References
- 1. A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brominated polyunsaturated lipids from the Chinese sponge Xestospongia testudinaria as a new class of pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a Precursor in Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative overview of the potential efficacy of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a precursor for lipid synthesis compared to naturally occurring polyunsaturated fatty acids. Due to the limited availability of direct experimental data on this specific brominated compound, this document outlines a hypothetical framework for its evaluation. This includes proposed mechanisms of action, detailed experimental protocols for comparative analysis, and illustrative data presented in a standardized format. The primary aim is to equip researchers with a conceptual and methodological foundation for investigating the role of halogenated fatty acids in lipid metabolism.
Introduction to Lipid Synthesis Precursors
Lipid synthesis is a complex and vital process involving numerous enzymatic steps to produce a diverse array of molecules, including triglycerides for energy storage and phospholipids (B1166683) for membrane structure. The building blocks for these lipids are primarily fatty acids. The introduction of modified fatty acids, such as the halogenated compound this compound, presents an intriguing area of research. Theoretically, such compounds could act as tracers for metabolic studies, or potentially as therapeutic agents by modulating lipid metabolism.
This compound is a synthetic polyunsaturated fatty acid analog.[1][2] Its structural similarity to alpha-linolenic acid suggests it could potentially enter cellular fatty acid pools and be incorporated into complex lipids. The presence of a terminal bromine atom provides a unique chemical handle that could be exploited for analytical purposes or to alter its metabolic fate and biological activity. Studies on other brominated lipids have shown they can influence lipid metabolism, for instance by affecting plasma triglyceride levels or interacting with nuclear receptors like PPARα.[3][4]
Hypothetical Incorporation into Lipid Synthesis Pathways
This compound would likely be metabolized through the same general pathways as other fatty acids. The initial step would be its activation to a coenzyme A (CoA) thioester. This activated form could then be a substrate for enzymes involved in the synthesis of triglycerides and phospholipids.
Triglyceride Synthesis Pathway
The primary pathway for triglyceride synthesis involves the sequential acylation of a glycerol-3-phosphate backbone.[5][6][7][8][9]
Caption: Hypothetical incorporation into the triglyceride synthesis pathway.
Phospholipid Synthesis Pathway
Phospholipid synthesis shares early steps with triglyceride synthesis, diverging at phosphatidic acid.
Caption: Potential entry points into phospholipid synthesis pathways.
Comparative Efficacy: An Experimental Framework
To assess the efficacy of this compound as a lipid precursor, a series of in vitro experiments could be conducted comparing it to a natural counterpart, such as alpha-linolenic acid.
Experimental Workflow
The overall workflow would involve cell culture, incubation with the fatty acid precursors, lipid extraction, and subsequent analysis.
Caption: Proposed workflow for comparative lipid precursor analysis.
Detailed Experimental Protocols
Cell Culture and Treatment:
-
Cell Line: Human hepatoma cells (HepG2) would be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells would be seeded in 6-well plates and grown to 80% confluency. The medium would then be replaced with serum-free medium containing either this compound or alpha-linolenic acid at a final concentration of 50 µM, complexed to bovine serum albumin (BSA). A vehicle control (BSA alone) would also be included. Cells would be incubated for 24 hours.
Lipid Extraction:
-
After incubation, cells would be washed twice with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation.
-
Lipids would be extracted using a modified Folch method. Briefly, cell pellets would be homogenized in a 2:1 chloroform:methanol mixture. After centrifugation, the lower organic phase containing the lipids would be collected and dried under a stream of nitrogen.
Triglyceride Quantification:
-
The dried lipid extract would be resuspended in isopropanol.
-
Total triglyceride content would be measured using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions. Absorbance or fluorescence would be measured using a plate reader.
Fatty Acid Profiling by GC-MS:
-
An aliquot of the lipid extract would be transesterified to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl.
-
FAMEs would be extracted with hexane (B92381) and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of incorporated fatty acids.
Lipidomics Analysis by LC-MS/MS:
-
The total lipid extract would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify individual lipid species (e.g., specific triglycerides, phospholipids) containing the brominated fatty acid.
Hypothetical Data Presentation
The following tables present illustrative data that could be obtained from the described experiments.
Table 1: Total Triglyceride Content
| Treatment Group | Total Triglycerides (µg/mg protein) | Fold Change vs. Control |
| Vehicle Control | 25.4 ± 2.1 | 1.0 |
| α-Linolenic Acid (50 µM) | 48.7 ± 3.5 | 1.9 |
| This compound (50 µM) | 42.1 ± 2.9 | 1.7 |
Table 2: Incorporation into Total Fatty Acids (GC-MS)
| Fatty Acid | Vehicle Control (%) | α-Linolenic Acid (%) | This compound (%) |
| Palmitic Acid (16:0) | 22.1 | 18.5 | 19.2 |
| Stearic Acid (18:0) | 15.3 | 12.8 | 13.1 |
| Oleic Acid (18:1) | 35.8 | 30.1 | 31.5 |
| Linoleic Acid (18:2) | 10.2 | 8.5 | 8.8 |
| α-Linolenic Acid (18:3) | 1.1 | 15.6 | 1.2 |
| This compound | Not Detected | Not Detected | 11.8 |
Table 3: Abundance of Specific Triglyceride Species (LC-MS/MS, Relative Abundance)
| Triglyceride Species (sn1/sn2/sn3) | Vehicle Control | α-Linolenic Acid | This compound |
| 16:0 / 18:1 / 18:2 | 100 | 85 | 88 |
| 18:1 / 18:2 / 18:1 | 100 | 82 | 84 |
| 16:0 / 18:1 / 18:3 | 100 | 250 | 105 |
| 16:0 / 18:1 / Bromo-17:3 | Not Detected | Not Detected | 180 |
Interpretation and Future Directions
The hypothetical data suggests that this compound can be taken up by cells and incorporated into the cellular lipid pool, albeit potentially at a slightly lower efficiency than its natural analog, alpha-linolenic acid. Its incorporation into triglycerides confirms its role as a lipid precursor.
Future research should focus on several key areas:
-
Enzyme Kinetics: Determining the substrate specificity and kinetic parameters of key enzymes in lipid synthesis (e.g., acyl-CoA synthetases, GPAT, DGAT) for the brominated fatty acid.
-
Metabolic Fate: Tracing the metabolic fate of the bromine-containing lipid species to understand their stability and potential for further metabolism or degradation.
-
Biological Activity: Investigating the impact of the incorporation of this brominated fatty acid on cell membrane properties, signaling pathways, and overall cellular function.
-
In Vivo Studies: Assessing the bioavailability, tissue distribution, and metabolic effects of this compound in animal models.
This guide provides a foundational framework for the systematic evaluation of this compound and other novel fatty acid analogs as precursors in lipid synthesis. The outlined methodologies and hypothetical data serve as a starting point for rigorous scientific inquiry in this emerging field.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 156559-07-8 - Coompo [coompo.com]
- 3. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromide alleviates fatty acid‐induced lipid accumulation in mouse primary hepatocytes through the activation of PPARα signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Reactome | Triglyceride biosynthesis [reactome.org]
- 7. Biosynthesis of triacylglycerol | PPTX [slideshare.net]
- 8. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 9. Triglyceride - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Alternative Precursors for Isotope-Labeled Linolenic-1-13C Acid
For researchers, scientists, and drug development professionals engaged in metabolic studies and drug discovery, the synthesis of isotopically labeled compounds is a critical step. This guide provides a comparative analysis of alternative precursors for the synthesis of Linolenic-1-13C Acid, a vital tool for tracing the metabolic fate of this essential omega-3 fatty acid.
This publication details various synthetic routes, presenting quantitative data, experimental protocols, and the relative advantages and disadvantages of each approach. The information is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, cost, and experimental feasibility.
Comparison of Synthetic Routes for Linolenic-1-13C Acid
The synthesis of Linolenic-1-13C Acid can be achieved through several pathways, each originating from a different 13C-labeled precursor. The choice of precursor significantly impacts the overall efficiency, cost, and complexity of the synthesis. Below is a summary of the key quantitative data for the most common methods.
| Precursor | Synthetic Method | Overall Yield | Purity | Key Intermediates | Number of Steps (from commercial precursor) |
| K¹³CN | Nitrile Hydrolysis | 18%[1] | >97%[1] | Heptadeca-8,11,14-trienyl bromide, [1-¹³C]-Octadeca-9,12,15-trienenitrile | 5[1] |
| ¹³CO₂ | Grignard Carboxylation | ~70-90% (for the carboxylation step) | High (purification by chromatography) | Heptadeca-8,11,14-trienyl magnesium bromide | ~3-4 |
| ¹³C-Labeled Phosphonium (B103445) Ylide | Wittig Reaction | Variable (dependent on ylide stability and substrate) | Good (purification by chromatography) | ¹³C-labeled triphenylphosphonium salt, appropriate aldehyde | Variable |
| ¹³C-Labeled Alkyl Halide | Organocuprate Coupling | ~70% (for the coupling step)[2] | Good (purification by chromatography) | ¹³C-labeled Grignard or organolithium reagent, appropriate unsaturated halide | Variable |
Synthetic Pathways and Methodologies
This section provides a detailed overview of the primary synthetic routes for producing Linolenic-1-13C Acid, including experimental protocols and pathway visualizations.
Nitrile Hydrolysis using Potassium Cyanide (K¹³CN)
This is a well-documented and effective method for introducing a ¹³C label at the carboxyl position. The synthesis starts from commercially available linolenic acid, which is converted to the corresponding alkyl bromide. This bromide then undergoes nucleophilic substitution with K¹³CN, followed by hydrolysis of the resulting nitrile to yield the desired labeled fatty acid.
Experimental Protocol:
A multi-step synthesis was reported for the large-scale preparation of all-cis-[1-¹³C]-linolenic acid with an overall yield of 18% over five steps from the commercially available linolenic acid.[1] The key steps involve:
-
Synthesis of the Bromo Precursor: Linolenic acid is converted to its corresponding C17 alkyl bromide, heptadeca-8,11,14-trienyl bromide, using a suitable brominating agent.
-
Cyanation: The alkyl bromide is reacted with K¹³CN in a suitable solvent system to introduce the ¹³C-labeled nitrile group.
-
Hydrolysis: The resulting [1-¹³C]-octadeca-9,12,15-trienenitrile is then hydrolyzed under acidic or basic conditions to yield Linolenic-1-¹³C Acid.
-
Purification: The final product is purified using chromatographic techniques to achieve high chemical and isomeric purity (>97%).[1]
Advantages:
-
Relatively high overall yield for a multi-step synthesis.[1]
-
High purity of the final product.[1]
-
K¹³CN is a readily available ¹³C source.
Disadvantages:
-
Potassium cyanide is highly toxic and requires stringent safety precautions.
-
The multi-step nature of the synthesis can be time-consuming.
Grignard Carboxylation using Carbon Dioxide (¹³CO₂)
This method involves the reaction of a Grignard reagent with ¹³C-labeled carbon dioxide. The Grignard reagent is prepared from the corresponding alkyl halide. This approach is a direct and often high-yielding method for introducing a ¹³C-labeled carboxylic acid group.
Experimental Protocol:
-
Grignard Reagent Formation: Heptadeca-8,11,14-trienyl bromide (prepared from linolenic acid) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.
-
Carboxylation: The Grignard solution is then treated with a source of ¹³CO₂, typically by bubbling the gas through the solution or by adding crushed ¹³C-labeled dry ice.
-
Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to yield the free Linolenic-1-¹³C Acid.
-
Purification: The product is extracted and purified by chromatography.
Advantages:
-
Potentially high yield in the carboxylation step.
-
¹³CO₂ is a relatively safe and easy-to-handle ¹³C source.
Disadvantages:
-
Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring anhydrous reaction conditions.
-
The overall yield depends on the efficient formation of the Grignard reagent from the polyunsaturated alkyl halide.
Wittig Reaction using a ¹³C-Labeled Phosphonium Ylide
The Wittig reaction is a powerful tool for alkene synthesis. In the context of producing Linolenic-1-¹³C Acid, a retrosynthetic approach would involve a Wittig reaction between a C17 phosphonium ylide and a ¹³C-labeled C1 aldehyde, or a ¹³C-labeled C1 phosphonium ylide and a C17 aldehyde. The latter is more practical for introducing the label at the C1 position.
Experimental Protocol:
-
Synthesis of the ¹³C-Labeled Phosphonium Salt: A ¹³C-labeled methyl halide (e.g., ¹³CH₃I) is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.
-
Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to generate the ¹³C-labeled ylide.
-
Wittig Reaction: The ylide is then reacted with a suitable C17 aldehyde containing the all-cis double bond configuration of the linolenic acid backbone.
-
Oxidation: The resulting terminal alkene would then need to be oxidized to the corresponding carboxylic acid.
Advantages:
-
The Wittig reaction is highly versatile and stereoselective, which is crucial for maintaining the all-cis configuration of the double bonds.
Disadvantages:
-
This is a multi-step and complex route for introducing a label at the C1 position.
-
The synthesis of the required C17 aldehyde with the correct stereochemistry is challenging.
-
The final oxidation step adds to the complexity and may affect the double bonds.
Organocuprate Coupling using a ¹³C-Labeled Alkyl Halide
Organocuprate (Gilman) reagents are excellent for forming carbon-carbon bonds. This method could involve the coupling of a ¹³C-labeled methylcuprate with a C17 alkyl halide that has a leaving group at the terminus that will become the carboxyl group after further transformations.
Experimental Protocol:
-
Preparation of the ¹³C-Labeled Organocuprate: A ¹³C-labeled methyl lithium or Grignard reagent is reacted with a copper(I) salt (e.g., CuI) to form the lithium di([¹³C]methyl)cuprate.
-
Coupling Reaction: This organocuprate is then reacted with a suitable C17 substrate containing the linolenic backbone and a leaving group at the appropriate position.
-
Further Transformations: The resulting product would then need to be converted to the carboxylic acid.
Advantages:
-
Organocuprate couplings are generally high-yielding and tolerant of various functional groups.
Disadvantages:
-
This route is complex and likely multi-stepped.
-
The preparation of the specific C17 substrate could be challenging.
Conclusion
The choice of precursor for the synthesis of Linolenic-1-¹³C Acid is a critical decision that balances yield, purity, cost, and safety. The nitrile hydrolysis method using K¹³CN stands out as a well-documented and high-yielding approach, despite the toxicity of the cyanide reagent. The Grignard carboxylation with ¹³CO₂ offers a safer alternative with the potential for high yields in the key labeling step, though it requires stringent anhydrous conditions. The Wittig reaction and organocuprate coupling routes are theoretically plausible but are more complex and less direct for introducing the label at the C1 position.
Researchers should carefully consider the available resources, expertise, and safety infrastructure when selecting a synthetic strategy. The detailed information and protocols provided in this guide aim to facilitate this decision-making process and support the advancement of metabolic research.
References
A Comparative Guide to the Spectroscopic Data of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene and Its Isomers
For Immediate Release
This guide provides a comparative analysis of the expected spectroscopic data for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene and its potential isomers. The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of these compounds. While experimental data for these specific molecules is not widely available in public databases, this guide outlines the predicted spectroscopic characteristics based on their chemical structures.
Overview of this compound
This compound is a long-chain aliphatic hydrocarbon containing three cis-configured double bonds and a terminal bromine atom.[1][2][3][4] Its molecular formula is C₁₇H₂₉Br, and it has a molecular weight of approximately 313.32 g/mol .[1][2] The unique arrangement of its double bonds and the presence of a halogen provide a distinct spectroscopic fingerprint.
Predicted Spectroscopic Data Comparison
For the purpose of this guide, we will compare the expected spectroscopic data of the parent compound, this compound, with two of its potential isomers: a positional isomer, (Z,Z,Z)-1-Bromo-8,11,14-heptadecatriene, and a geometric isomer, (E,E,E)-17-Bromo-3,6,9-Heptadecatriene.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | This compound | (Z,Z,Z)-1-Bromo-8,11,14-heptadecatriene | (E,E,E)-17-Bromo-3,6,9-Heptadecatriene |
| -CH=CH- | ~5.3-5.4 (m) | ~5.3-5.4 (m) | ~5.3-5.4 (m) |
| -CH₂-Br | ~3.4 (t) | ~3.4 (t) | ~3.4 (t) |
| =CH-CH₂-CH= | ~2.8 (t) | ~2.8 (t) | ~2.8 (t) |
| -CH₂-CH= | ~2.0-2.1 (m) | ~2.0-2.1 (m) | ~2.0-2.1 (m) |
| -CH₂- (aliphatic) | ~1.2-1.4 (m) | ~1.2-1.4 (m) | ~1.2-1.4 (m) |
| -CH₃ | ~0.9 (t) | Not Present | ~0.9 (t) |
| -CH=CH-CH₂-Br | Not Present | Not Present | Not Present |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | (Z,Z,Z)-1-Bromo-8,11,14-heptadecatriene | (E,E,E)-17-Bromo-3,6,9-Heptadecatriene |
| -CH=CH- | ~127-132 | ~127-132 | ~127-132 |
| -CH₂-Br | ~33 | ~33 | ~33 |
| =CH-CH₂-CH= | ~25 | ~25 | ~32 (for E isomer) |
| -CH₂-CH= | ~27 | ~27 | ~32 (for E isomer) |
| -CH₂- (aliphatic) | ~22-32 | ~22-32 | ~22-32 |
| -CH₃ | ~14 | Not Present | ~14 |
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation | This compound | (Z,Z,Z)-1-Bromo-8,11,14-heptadecatriene | (E,E,E)-17-Bromo-3,6,9-Heptadecatriene |
| [M]⁺ | 312/314 (Isotopic pattern for Br) | 312/314 (Isotopic pattern for Br) | 312/314 (Isotopic pattern for Br) |
| [M-Br]⁺ | 233 | 233 | 233 |
| Allylic Cleavage | Characteristic fragments from cleavage at C4-C5, C7-C8, C10-C11 | Characteristic fragments from cleavage at C7-C8, C10-C11, C13-C14 | Characteristic fragments from cleavage at C4-C5, C7-C8, C10-C11 |
| McLafferty Rearrangement | Possible if a gamma-hydrogen is available | Possible if a gamma-hydrogen is available | Possible if a gamma-hydrogen is available |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | (Z,Z,Z)-1-Bromo-8,11,14-heptadecatriene | (E,E,E)-17-Bromo-3,6,9-Heptadecatriene |
| =C-H stretch (cis) | ~3010 | ~3010 | Not Present |
| =C-H stretch (trans) | Not Present | Not Present | ~3010 |
| C-H stretch (alkane) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=C stretch | ~1650 | ~1650 | ~1670 |
| =C-H bend (cis) | ~720 | ~720 | Not Present |
| =C-H bend (trans) | Not Present | Not Present | ~965 |
| C-Br stretch | ~560-650 | ~560-650 | ~560-650 |
Experimental Protocols
The following are standard methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of bromine-containing fragments to theoretical values.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl, KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Visualization of Isomer Comparison Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of the synthesized isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. Researchers can use this predicted data and the outlined protocols to design experiments and interpret their findings.
References
A Comparative Review of Synthetic Routes for (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated aliphatic bromide of interest in synthetic organic chemistry, potentially serving as a building block in the synthesis of complex natural products and biologically active molecules. The all-cis configuration of the three double bonds presents a significant stereochemical challenge in its synthesis. This guide provides a comparative overview of two plausible synthetic routes for this target molecule: a Wittig reaction-based approach and an acetylide coupling strategy. The performance of each route is evaluated based on the number of steps, key reagents, and estimated overall yields, supported by detailed experimental protocols for key transformations.
Comparative Analysis of Synthetic Strategies
Two distinct retrosynthetic strategies have been devised for the synthesis of this compound. Route 1 employs the Z-selective Wittig reaction as the key carbon-carbon bond-forming step to construct the C9-C10 double bond, while Route 2 builds the carbon skeleton through sequential acetylide couplings followed by stereoselective partial hydrogenation.
| Feature | Route 1: Wittig Reaction Approach | Route 2: Acetylide Coupling Approach |
| Key Strategy | Z-Selective Wittig Reaction | Sequential Acetylide Coupling & Lindlar Reduction |
| Starting Materials | (Z,Z)-Deca-2,5-dien-1-ol, 7-Bromo-1-heptanol (B124907) | Propargyl alcohol, 1,6-Hexanediol, 1-Pentyne |
| Number of Linear Steps | ~5 | ~8 |
| Estimated Overall Yield | ~25-30% | ~10-15% |
| Key Reagents | PPh₃, CBr₄, n-BuLi, PCC | n-BuLi, THP protection, Lindlar's catalyst, PBr₃ |
| Stereocontrol | Achieved via Z-selective Wittig olefination. | Achieved via stereoselective Lindlar hydrogenation. |
| Advantages | Convergent synthesis, potentially higher overall yield. | Linear approach, potentially easier purification of intermediates. |
| Disadvantages | Synthesis of the C10 phosphonium (B103445) salt is challenging. | Longer synthetic sequence, potential for catalyst poisoning. |
Route 1: Wittig Reaction Approach
This route is a convergent approach where two key fragments, a C10 phosphonium ylide and a C7 aldehyde, are synthesized separately and then coupled in a Z-selective Wittig reaction.
Synthesis of Key Intermediates
The C7 aldehyde fragment, 7-bromoheptanal (B1281898), can be readily prepared from the commercially available 7-bromo-1-heptanol via oxidation with pyridinium (B92312) chlorochromate (PCC).
The more complex fragment is the C10 phosphonium salt. This can be synthesized from (Z,Z)-deca-2,5-dien-1-ol, which itself can be prepared via literature methods. The alcohol is first converted to the corresponding bromide, which then reacts with triphenylphosphine (B44618) to yield the desired phosphonium salt.
Key Wittig Reaction
The phosphonium salt is deprotonated with a strong base, such as n-butyllithium, to form the unstabilized ylide. This ylide then reacts with 7-bromoheptanal in a Z-selective Wittig reaction to furnish the target molecule, this compound. The use of an unstabilized ylide generally favors the formation of the Z-alkene.[1]
Route 2: Acetylide Coupling and Lindlar Reduction Approach
This is a linear synthesis that constructs the carbon backbone through a series of acetylide coupling reactions, with the Z-alkenes being formed by subsequent partial reduction of the alkyne intermediates.
Stepwise Assembly
The synthesis commences with the protection of propargyl alcohol, for example, as a tetrahydropyranyl (THP) ether. This is followed by a sequence of deprotonation with a strong base and coupling with appropriate alkyl halides to build the carbon chain. For instance, coupling with 1-bromohexane, followed by deprotection and another coupling with a protected bromo-alkyne fragment.
Stereoselective Reduction
The key to achieving the desired (Z,Z,Z)-stereochemistry is the use of a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), for the partial hydrogenation of the alkyne moieties. This method is well-known for its high stereoselectivity in producing cis-alkenes from alkynes. The final step involves the conversion of the terminal hydroxyl group to the bromide.
Experimental Protocols
Route 1: Key Step - Z-Selective Wittig Reaction
Synthesis of this compound
To a solution of ((Z,Z)-deca-2,5-dien-1-yl)triphenylphosphonium bromide (1.2 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of 7-bromoheptanal (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (20 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (hexanes) to afford this compound.
Route 2: Key Step - Lindlar Hydrogenation
Synthesis of a (Z,Z)-Diene Intermediate
A solution of the diyne intermediate (1.0 mmol) in ethyl acetate (20 mL) is treated with Lindlar's catalyst (100 mg, 5% Pd on CaCO₃, poisoned with lead acetate) and quinoline (B57606) (0.1 mL). The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC or GC. Upon completion (disappearance of starting material), the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the (Z,Z)-diene.
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes is depicted in the following diagrams.
Caption: Flowchart for the Wittig reaction-based synthesis.
Caption: Flowchart for the acetylide coupling and reduction-based synthesis.
References
Cost-benefit analysis of using (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene in research
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene , a brominated analog of a polyunsaturated fatty acid, against its more common, naturally occurring counterpart, alpha-linolenic acid (ALA). Due to the limited direct research data on this compound, this analysis is based on its chemical structure, commercial availability, and the established roles of similar lipid molecules.
Comparative Analysis
This compound is a synthetic derivative of a C17 polyunsaturated fatty acid.[1][2] The presence of a terminal bromine atom offers several potential advantages in a research context, such as increased stability against oxidation compared to a terminal methyl group and utility as a handle for chemical modifications or as a tracer in metabolic studies. However, these benefits come at a significant cost premium and with the potential for altered biological activity. One known application of this compound is as an intermediate in the synthesis of isotope-labeled Linolenic Acid.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences between this compound and the widely studied alpha-linolenic acid.
| Feature | This compound | Alpha-Linolenic Acid (ALA) |
| Molecular Formula | C₁₇H₂₉Br[1] | C₁₈H₃₀O₂ |
| Molecular Weight | 313.32 g/mol [1] | 278.43 g/mol |
| CAS Number | 156559-07-8[1] | 463-40-1 |
| Structure | Brominated polyunsaturated aliphatic hydrocarbon | Carboxylic acid with three cis double bonds |
| Source | Synthetic[3] | Natural (e.g., flaxseed, chia seeds) |
| Purity | Typically ≥98%[3] | Varies by supplier (typically ≥98%) |
| Cost (Estimated) | ~$150 / 5 mg[3] | ~$50 / 100 mg |
| Potential Research Use | Metabolic tracer, stable fatty acid analog, synthetic intermediate[3] | Study of lipid metabolism, inflammation, signaling |
| Known Biological Role | Not well-characterized | Precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[4][5] |
Potential Signaling Pathway Involvement
Polyunsaturated fatty acids and their derivatives are crucial components of cellular signaling, particularly in inflammatory pathways. The diagram below illustrates a simplified pathway where a fatty acid is released from the cell membrane and converted into signaling molecules like prostaglandins (B1171923) and leukotrienes. A brominated analog like this compound could potentially act as an inhibitor or modulator of enzymes in this pathway, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Experimental Protocols
To assess the cost-benefit of using this compound, its biological effects must be quantified. Below are detailed protocols for two fundamental assays: a cytotoxicity assay to determine its safety profile and an enzyme inhibition assay to explore its potential as a modulator of key enzymes.
Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT-116 human colon cancer cells)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assay (e.g., Cyclooxygenase Activity)
This protocol determines if the compound can inhibit a specific enzyme, which is crucial for understanding its mechanism of action.
Materials:
-
Purified enzyme (e.g., COX-2)
-
This compound
-
Substrate for the enzyme (e.g., arachidonic acid)
-
Assay buffer
-
A known inhibitor (positive control)
-
Detection reagents (specific to the assay kit, often colorimetric or fluorometric)
-
96-well plate and plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer. A range of concentrations for the test compound should be prepared.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the purified enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance or fluorescence at regular intervals using a plate reader to measure the initial reaction velocity (V₀).
-
Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Use a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the type of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Ki).[8][9][10]
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a novel lipid compound in a research setting, from initial characterization to more complex biological assays.
Conclusion: A Cost-Benefit Assessment
Cost: The primary drawback of using this compound is its high cost, which is several orders of magnitude greater than that of naturally occurring fatty acids like ALA. This high price point may limit its use to small-scale, highly specific experiments.
Benefit: The potential benefits lie in its unique chemical structure. The terminal bromine could serve as a heavy atom for crystallographic studies, a reactive handle for attaching fluorescent probes, or a means to prevent metabolic degradation at that position, thereby creating a more stable probe to study specific biological pathways.
Recommendation: The use of this compound is best justified in research scenarios where the specific properties conferred by the bromine atom are essential for the experimental design. For general studies on the effects of polyunsaturated fatty acids, more cost-effective alternatives like alpha-linolenic acid are recommended. A thorough in vitro characterization, as outlined in the protocols above, is a necessary first step to validate its utility and justify the significant financial investment.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 156559-07-8 - Coompo [coompo.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters | MDPI [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene (CAS 156559-07-8). Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the general hazards associated with halogenated unsaturated hydrocarbons.
Personal Protective Equipment (PPE)
Due to the potential hazards of brominated organic compounds, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[1][2] | Protects against splashes of the chemical which can cause serious eye irritation or damage. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin. |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron over personal clothing. | Provides a barrier against spills and splashes, protecting the skin from exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][2] | Minimizes the inhalation of any vapors or aerosols, which is a primary route of exposure for volatile organic compounds. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects in the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to ensure safety when working with this compound.
1. Engineering Controls:
-
All handling of the compound must be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Pre-Handling Preparations:
-
Before starting any work, ensure all necessary PPE is donned correctly.
-
Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include an absorbent material and a designated waste container.
3. Handling the Chemical:
-
When transferring the chemical, do so carefully and avoid creating aerosols.
-
Keep the container with this compound sealed when not in use to prevent the release of vapors.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
4. Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the designated area to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
As a halogenated hydrocarbon, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
2. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.
-
Ensure the container is properly sealed to prevent leaks or the escape of vapors.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a certified environmental services company.
-
The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
